molecular formula C15H19ClN2O4 B3028247 ST1936 oxalate CAS No. 1782228-83-4

ST1936 oxalate

Cat. No.: B3028247
CAS No.: 1782228-83-4
M. Wt: 326.77
InChI Key: FHSPBPPTDFRVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ST1936 oxalate, also known as this compound, is a useful research compound. Its molecular formula is C15H19ClN2O4 and its molecular weight is 326.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2.C2H2O4/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9;3-1(4)2(5)6/h4-5,8,15H,6-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSPBPPTDFRVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ST1936 Oxalate: A Technical Guide to its Mechanism of Action as a 5-HT6 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST1936 oxalate (B1200264) is a potent and selective full agonist of the serotonin-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its activity has been implicated in various physiological processes, including cognition and mood regulation. This technical guide provides a comprehensive overview of the mechanism of action of ST1936, detailing its binding affinity, downstream signaling pathways, and functional outcomes. The information presented herein is intended to support further research and drug development efforts targeting the 5-HT6 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ST1936, providing a comparative overview of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of ST1936

ReceptorSpeciesKi (nM)Reference
5-HT6Human13[1]
5-HT6Human28.8[2]
5-HT7Human168[1]
5-HT2BHuman245[1]
α2-adrenergicHuman/Rat300[1]

Table 2: In Vivo Effects of ST1936 on Neurotransmitter Levels

Brain RegionNeurotransmitterEffectDose (mg/kg, i.p.)Reference
Nucleus Accumbens ShellDopamine (B1211576)Dose-dependent increase5, 10, 20[3]
Nucleus Accumbens ShellNoradrenalineDose-dependent increase5, 10, 20[3]
Medial Prefrontal CortexDopamineDose-dependent increase5, 10, 20[3]
Medial Prefrontal CortexNoradrenalineDose-dependent increase5, 10, 20[3]
Nucleus Accumbens CoreDopamineMinor increase5, 10, 20[3]

Signaling Pathways

ST1936, as a full agonist of the 5-HT6 receptor, activates multiple downstream signaling cascades. The primary pathway involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Additionally, ST1936 stimulates G-protein independent pathways, including the activation of Fyn kinase and the extracellular signal-regulated kinase 1/2 (ERK1/2).

Canonical Gs-cAMP Signaling Pathway

Gs_cAMP_Pathway ST1936 ST1936 HTR6 5-HT6 Receptor ST1936->HTR6 binds Gs Gαs HTR6->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene promotes

ST1936 activates the canonical Gs-cAMP pathway.
Fyn Kinase and ERK1/2 Signaling Pathway

Fyn_ERK_Pathway ST1936 ST1936 HTR6 5-HT6 Receptor ST1936->HTR6 binds Fyn Fyn Kinase HTR6->Fyn activates p_Fyn p-Fyn (Active) Fyn->p_Fyn ERK ERK1/2 p_Fyn->ERK phosphorylates p_ERK p-ERK1/2 (Active) ERK->p_ERK Downstream Downstream Cellular Effects p_ERK->Downstream leads to

ST1936 activates Fyn kinase and ERK1/2 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ST1936.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of ST1936 for the human 5-HT6 receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT6 receptor.

    • [3H]-LSD (radioligand).

    • ST1936 oxalate (test compound).

    • Methiothepin (non-specific binding control).

    • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

    • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation cocktail.

  • Procedure:

    • Prepare cell membranes from HEK293 cells expressing the 5-HT6 receptor.

    • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-LSD, and varying concentrations of ST1936.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of methiothepin.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at 37°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of ST1936.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay
  • Objective: To measure the functional agonistic activity of ST1936 by quantifying its effect on intracellular cAMP levels.

  • Materials:

    • HEK293 cells expressing the 5-HT6 receptor.

    • This compound.

    • Forskolin (positive control).

    • cAMP assay kit (e.g., HTRF, AlphaScreen).

  • Procedure:

    • Seed cells in a 96-well or 384-well plate and culture overnight.

    • Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor.

    • Add varying concentrations of ST1936 to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen assay kit.

    • Generate a dose-response curve and determine the EC50 value for ST1936.

Intracellular Calcium Mobilization Assay
  • Objective: To assess the effect of ST1936 on intracellular calcium levels.

  • Materials:

    • Cells expressing the 5-HT6 receptor.

    • This compound.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of ST1936 to the cells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader with kinetic reading capabilities.

    • Determine the peak fluorescence response for each concentration and generate a dose-response curve to calculate the EC50 value.

Fyn Kinase and ERK1/2 Phosphorylation Assay (Western Blot)
  • Objective: To determine the effect of ST1936 on the phosphorylation status of Fyn kinase and ERK1/2.

  • Materials:

    • Cells expressing the 5-HT6 receptor.

    • This compound.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-Fyn, anti-Fyn, anti-phospho-ERK1/2, anti-ERK1/2.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with varying concentrations of ST1936 for a specified time.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

    • Strip the membrane and re-probe with the antibody against the total protein to normalize the data.

    • Quantify the band intensities to determine the fold-change in phosphorylation.

In Vivo Microdialysis
  • Objective: To measure the effect of ST1936 on extracellular levels of dopamine and noradrenaline in specific brain regions of freely moving animals.

  • Materials:

    • Laboratory rats or mice.

    • This compound.

    • Microdialysis probes and guide cannulae.

    • Perfusion fluid (artificial cerebrospinal fluid).

    • HPLC system with electrochemical detection.

  • Procedure:

    • Surgically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

    • Collect baseline dialysate samples.

    • Administer ST1936 (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals.

    • Analyze the concentration of dopamine and noradrenaline in the dialysate samples using HPLC-ECD.

    • Express the post-injection neurotransmitter levels as a percentage of the baseline.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of experiments to characterize the mechanism of action of a novel 5-HT6 receptor agonist like ST1936.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Receptor Binding Assay (Determine Ki) Functional Functional Assays Binding->Functional Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Binding->Microdialysis Informs in vivo dosing cAMP cAMP Accumulation (Determine EC50) Functional->cAMP Calcium Calcium Mobilization (Determine EC50) Functional->Calcium Kinase Kinase Phosphorylation (Western Blot) Functional->Kinase Behavior Behavioral Models (e.g., Cognition, Depression) Microdialysis->Behavior

A typical experimental workflow for characterizing a 5-HT6 receptor agonist.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the 5-HT6 receptor. Its well-characterized mechanism of action, involving both canonical and non-canonical signaling pathways, provides a solid foundation for its use in preclinical studies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of 5-HT6 receptor agonists in various neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the specific compound "ST1936 oxalate" did not yield any information regarding its downstream signaling pathways. The following guide details the known signaling pathways of the oxalate (B1200264) molecule, which may be relevant depending on the nature of the compound .

Introduction

Oxalate, a simple dicarboxylic acid, is increasingly recognized as a signaling molecule capable of modulating a variety of cellular processes. While historically studied in the context of kidney stone formation, recent research has unveiled its role in regulating cell proliferation, apoptosis, inflammation, and transport mechanisms in various cell types, including renal, intestinal, and breast cancer cells. This guide provides a comprehensive overview of the core downstream signaling pathways activated by oxalate, intended for researchers, scientists, and drug development professionals.

Core Signaling Pathways of Oxalate

Oxalate exerts its effects by activating several key intracellular signaling cascades. The specific pathway engaged appears to be cell-type dependent and influenced by the concentration and duration of oxalate exposure.

Mitogen-Activated Protein Kinase (MAPK) Pathways

In renal epithelial cells, oxalate has been shown to selectively activate the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, while having no effect on the p42/44 MAPK (ERK) pathway.[1]

  • p38 MAPK Pathway: Oxalate exposure leads to the robust phosphorylation and activation of p38 MAPK.[1] This activation is crucial for the re-initiation of DNA synthesis in renal cells.[1] In other contexts, this pathway, in conjunction with JNK, can also mediate the inhibition of renal proximal tubule cell proliferation.[2] Furthermore, calcium oxalate monohydrate (COM) crystals can induce tight junction disruption in distal renal tubular epithelial cells through p38 MAPK activation.[3]

  • JNK Pathway: Oxalate induces a modest activation of JNK, which contributes to the inhibition of cell proliferation in renal proximal tubule cells.[1][2]

Protein Kinase C (PKC) Pathway

In renal tubular epithelial cells, oxalate activates Protein Kinase C (PKC), specifically the PKC-alpha and PKC-delta isoforms.[4][5] This activation involves the translocation of these isoforms from the cytosol to the cell membrane.[4][5] Downstream of PKC, oxalate stimulates NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative injury.[4][5]

Protein Kinase A (PKA) Pathway

In human intestinal cells, the Protein Kinase A (PKA) signaling pathway plays a key role in regulating oxalate transport. Activation of PKA stimulates the transport of oxalate, an effect mediated by the oxalate transporters SLC26A6 and SLC26A2.[6][7] This stimulation is due to both an increase in the surface expression of the transporters and potentially an enhancement of their transport activity.[6][7]

c-Fos and Fra-1 in Breast Cancer

In breast cancer cells, oxalate has been shown to induce the expression of the proto-oncogene c-Fos and Fra-1, which are components of the AP-1 transcription factor.[8][9] This induction is associated with increased cell proliferation.[8][10]

Endoplasmic Reticulum Stress (ERS), ROS, and NF-κB Pathway

In renal tubular epithelial cells, oxalate can induce apoptosis through a signaling cascade involving Endoplasmic Reticulum Stress (ERS), the generation of Reactive Oxygen Species (ROS), and the activation of the NF-κB pathway.[11]

IL-2R/JAK1/STAT5 Pathway

Exposure of human renal epithelial cells (HK-2) to oxalate leads to the upregulation of the Interleukin-2 Receptor beta (IL-2Rβ) and the activation of its downstream signaling pathway, involving the phosphorylation of JAK1 and STAT5.[12] This activation is dependent on the activity of p38 MAPK.[12]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited studies.

Parameter Cell Line Treatment Result Reference
[¹⁴C]oxalate TransportCaco2-BBEForskolin (B1673556)/IBMX3.7-fold stimulation[6]
SLC26A6 Surface ExpressionCaco2-BBEForskolin/IBMX2.5-fold increase[6]
[¹⁴C]oxalate Transport VmaxCaco2-BBEForskolin/IBMX1.8-fold increase[6]
[¹⁴C]oxalate Transport KmCaco2-BBEForskolin/IBMX2-fold reduction[6]
Oxalate-induced ProliferationMCF-7, MDA-MB23120 and 50 µM OxalateSignificant increase[10]
c-Fos ExpressionMCF-720 and 50 µM OxalateOver-expression[8]
PKC Activity (Membrane)LLC-PK1OxalateSignificant increase[4]
PKC Activity (Cytosol)LLC-PK1OxalateDecreased[4]

Experimental Protocols

Cell Culture and Oxalate Treatment
  • Renal Epithelial Cells (LLC-PK1, HK-2): Cells are typically cultured in DMEM or a similar medium supplemented with fetal bovine serum and antibiotics. For experiments, cells are grown to confluence and then treated with sodium oxalate at concentrations ranging from 0.5 mM to 1 mM for various time points as indicated in the specific studies.[1][2][4][12]

  • Intestinal Cells (Caco2-BBE, T84): Cells are cultured on permeable supports to allow for the formation of polarized monolayers. Oxalate transport studies are conducted by adding [¹⁴C]oxalate to the apical or basolateral side and measuring its flux to the opposite compartment.[6][7]

  • Breast Cancer Cells (MCF-7, MDA-MB231): Cells are cultured in appropriate media and treated with various concentrations of oxalate (e.g., 1 µM to 50 µM) for periods ranging from days to weeks to assess effects on proliferation and gene expression.[8][10]

Western Blotting
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p38, phospho-JNK, PKC isoforms, c-Fos, phospho-JAK1, phospho-STAT5), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][12]

Kinase Assays
  • p38 MAPK Activity: In situ activity of p38 MAPK can be determined by measuring the phosphorylation of a downstream target, such as MAPK-activated protein kinase-2 (MAPKAPK-2).[1]

  • PKC Activity: PKC activity in cytosolic and membrane fractions is measured using a PKC assay kit, often involving the phosphorylation of a specific substrate peptide.[4]

Oxalate Transport Assay
  • Cell Seeding: Caco2-BBE or T84 cells are seeded on permeable filter supports and allowed to form a confluent monolayer.

  • Treatment: Cells are pre-incubated with activators (e.g., forskolin and IBMX for PKA) or inhibitors.

  • Flux Measurement: [¹⁴C]oxalate is added to the apical chamber, and its appearance in the basolateral chamber is measured over time by liquid scintillation counting.[6]

Real-Time Quantitative PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from cells using a commercial kit.

  • cDNA Synthesis: cDNA is synthesized from the RNA template using reverse transcriptase.

  • PCR Amplification: qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the amount of amplified product. Gene expression levels are normalized to a housekeeping gene.[12]

Signaling Pathway Diagrams

Oxalate_MAPK_Signaling Oxalate Oxalate p38 p38 MAPK Oxalate->p38 JNK JNK Oxalate->JNK DNA_synthesis DNA Synthesis (Re-initiation) p38->DNA_synthesis Proliferation_inhibition Proliferation Inhibition p38->Proliferation_inhibition TJ_disruption Tight Junction Disruption p38->TJ_disruption JNK->Proliferation_inhibition

Caption: Oxalate-induced MAPK signaling in renal cells.

Oxalate_PKC_Signaling Oxalate Oxalate PKC PKC-α / PKC-δ Oxalate->PKC NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase ROS ROS NADPH_Oxidase->ROS Oxidative_Injury Oxidative Injury ROS->Oxidative_Injury

Caption: Oxalate-induced PKC signaling and oxidative stress.

PKA_Oxalate_Transport PKA_activation PKA Activation SLC26A6_A2 SLC26A6 / SLC26A2 PKA_activation->SLC26A6_A2 Surface_expression Increased Surface Expression SLC26A6_A2->Surface_expression Transport_activity Enhanced Transport Activity SLC26A6_A2->Transport_activity Oxalate_transport Stimulated Oxalate Transport Surface_expression->Oxalate_transport Transport_activity->Oxalate_transport Oxalate_Cancer_Signaling Oxalate Oxalate cFos_Fra1 c-Fos / Fra-1 Expression Oxalate->cFos_Fra1 Proliferation Cell Proliferation cFos_Fra1->Proliferation

References

The Biological Activity of ST1936 Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 oxalate (B1200264) is a potent and selective agonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3] The 5-HT6 receptor is a key therapeutic target for cognitive disorders, including Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the biological activity of ST1936 oxalate, including its binding affinity, downstream signaling pathways, and detailed experimental protocols for its characterization.

Core Biological Activity

This compound is a high-affinity and selective full agonist for the human 5-HT6 receptor.[1][3] Its biological activity is characterized by its ability to modulate intracellular signaling cascades upon binding to the 5-HT6 receptor, leading to various cellular responses.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional activity of this compound.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)Species
Human 5-HT613[1], 28.8[3]Human
Human 5-HT7168[1]Human
Human 5-HT2B245[1]Human
Human α2 Adrenergic300[1]Human

Table 2: Functional Activity of this compound

AssayEffectCell LineNotes
cAMP AccumulationFull AgonistCloned cells expressing human 5-HT6 receptorEffect antagonized by SB271046 and SB258585[3]
Intracellular Ca2+ MobilizationIncreased Ca2+ concentrationCloned cells expressing human 5-HT6 receptorEffect antagonized by SB271046 and SB258585[3]
Fyn Kinase PhosphorylationIncreased PhosphorylationCloned cells expressing human 5-HT6 receptorEffect antagonized by SB271046 and SB258585[3]
ERK1/2 ActivationRegulated ActivationCloned cells expressing human 5-HT6 receptorDownstream target of Fyn kinase[3]

Signaling Pathways

Activation of the 5-HT6 receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Additionally, this compound has been shown to induce an increase in intracellular calcium (Ca2+) concentration and stimulate the phosphorylation of Fyn kinase, a non-receptor tyrosine kinase. This activation of Fyn kinase, in turn, regulates the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key players in various cellular processes.[3]

ST1936_Signaling_Pathway ST1936 This compound HT6R 5-HT6 Receptor ST1936->HT6R Binds to Gs Gαs HT6R->Gs Activates Ca_ion Ca²⁺ HT6R->Ca_ion Increases Intracellular Fyn Fyn Kinase HT6R->Fyn Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Function, Cognition) PKA->Cellular_Response p_Fyn p-Fyn Fyn->p_Fyn Phosphorylates ERK ERK1/2 p_Fyn->ERK Activates p_ERK p-ERK1/2 ERK->p_ERK Phosphorylates p_ERK->Cellular_Response

This compound Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Materials:

  • Membrane preparations from cells expressing the human 5-HT6 receptor.

  • Radioligand (e.g., [3H]-LSD).

  • This compound.

  • Non-specific binding competitor (e.g., Methiothepin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), this compound (for competition binding), or a high concentration of a non-specific competitor (for non-specific binding).

  • Incubate the plate at 37°C for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP.

Materials:

  • Cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO-K1).

  • This compound.

  • 5-HT6 receptor antagonist (e.g., SB271046).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the cells in a multi-well plate and grow to confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Add varying concentrations of this compound to the cells. For antagonist studies, pre-incubate with the antagonist before adding this compound.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Generate a dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay assesses the effect of this compound on intracellular calcium levels.

Materials:

  • Cells expressing the human 5-HT6 receptor.

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., HBSS with HEPES).

  • Fluorescence plate reader or microscope.

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Measure the baseline fluorescence.

  • Add this compound to the cells.

  • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Quantify the response to determine the effect of this compound on calcium mobilization.

Protein Phosphorylation Assay (Western Blot)

This assay is used to detect the phosphorylation of specific proteins, such as Fyn kinase and ERK1/2, following treatment with this compound.

Materials:

  • Cells expressing the human 5-HT6 receptor.

  • This compound.

  • Lysis buffer.

  • Primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Fyn, anti-Fyn, anti-phospho-ERK1/2, anti-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Treat the cells with this compound for a specific duration.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.

  • Quantify the band intensities to determine the change in protein phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing a novel 5-HT6 receptor agonist like this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Receptor Binding Assay (Determine Ki) cAMP cAMP Accumulation Assay (Determine EC50, Agonist/Antagonist) Binding->cAMP Calcium Intracellular Calcium Assay (Measure Ca²⁺ Mobilization) cAMP->Calcium Phospho Protein Phosphorylation Assay (Western Blot for p-Fyn, p-ERK) Calcium->Phospho Data_Analysis Data Analysis and Interpretation Phospho->Data_Analysis PK Pharmacokinetic Studies (ADME) PD Pharmacodynamic Studies (e.g., Microdialysis) PK->PD Behavior Behavioral Models (e.g., Cognition, Depression) PD->Behavior Conclusion Conclusion on Biological Activity Behavior->Conclusion Start Novel Compound (this compound) Start->Binding Data_Analysis->PK

Workflow for 5-HT6 Agonist Evaluation

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT6 receptor in various physiological and pathological processes. Its high affinity and selectivity, coupled with its ability to modulate distinct downstream signaling pathways, make it a compound of significant interest for drug discovery and development efforts targeting the central nervous system. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the further characterization of this compound and other novel 5-HT6 receptor ligands.

References

The Discovery and Synthesis of ST1936 Oxalate: A Selective 5-HT6 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ST1936 oxalate (B1200264) is a potent and selective agonist for the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ST1936 oxalate. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its receptor binding affinity and functional activity, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of 5-HT6 receptor agonists.

Introduction

The serotonin 6 (5-HT6) receptor has emerged as a promising therapeutic target for a variety of central nervous system disorders, including cognitive impairment, depression, and anxiety.[1][2] The development of selective ligands for this receptor is crucial for elucidating its physiological roles and exploring its therapeutic potential. ST1936, chemically known as 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, is a novel and selective 5-HT6 receptor agonist that has been instrumental in advancing our understanding of this receptor system.[1][3] This guide details the discovery and synthesis of its oxalate salt, providing a technical resource for its application in research and development.

Discovery and Rationale

The quest for selective 5-HT6 receptor agonists led to the synthesis and evaluation of a series of indole (B1671886) derivatives. The indole scaffold is a common motif in many serotonergic ligands. Structure-activity relationship (SAR) studies focused on modifications of the indole ring and the ethylamine (B1201723) side chain to optimize potency and selectivity for the 5-HT6 receptor. ST1936 emerged from these efforts as a compound with high affinity and selectivity for the human 5-HT6 receptor.[1] Its development was driven by the need for a pharmacological tool to investigate the consequences of 5-HT6 receptor activation both in vitro and in vivo.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in a step-by-step format, a plausible synthetic route can be inferred from the synthesis of structurally related indole compounds. The synthesis of the free base, 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, likely involves a multi-step process starting from a suitable indole precursor. The final step would be the formation of the oxalate salt.

General Synthesis of the Free Base

A potential synthetic pathway for the ST1936 free base is outlined below. This is a generalized procedure based on common organic chemistry reactions for indole synthesis and modification.

  • Step 1: Synthesis of a 5-chloro-2-methyl-1H-indole intermediate. This can be achieved through various indole synthesis methods, such as the Fischer, Bischler, or Reissert indole synthesis, starting from appropriate precursors.

  • Step 2: Introduction of the side chain at the C3 position. The indole intermediate can be reacted with a suitable reagent to introduce a two-carbon side chain. A common method is the Vilsmeier-Haack reaction to form an aldehyde, followed by a Henry reaction and subsequent reduction.

  • Step 3: N,N-dimethylation of the primary amine. The resulting primary amine can be converted to the tertiary amine, N,N-dimethylethanamine, through reductive amination with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride.

Formation of this compound

The conversion of the free base to the oxalate salt is a standard procedure in medicinal chemistry to improve the compound's stability, solubility, and handling properties.

Experimental Protocol: Oxalate Salt Formation

  • Dissolve the synthesized free base of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine in a suitable organic solvent, such as ethanol (B145695) or isopropanol.

  • In a separate flask, prepare a solution of oxalic acid (1 equivalent) in the same solvent.

  • Slowly add the oxalic acid solution to the solution of the free base with constant stirring.

  • A precipitate of this compound should form. The reaction mixture may be cooled to enhance precipitation.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine oxalate
CAS Number1782228-83-4
Molecular FormulaC₁₃H₁₇ClN₂ · C₂H₂O₄
Molecular Weight326.78 g/mol

Table 2: Receptor Binding Affinity of ST1936

ReceptorKᵢ (nM)
Human 5-HT628.8[1]
Human 5-HT2BModerate Affinity[1]
Human 5-HT1AModerate Affinity[1]
Human 5-HT7Moderate Affinity[1]
Adrenergic αModerate Affinity[1]

Table 3: Functional Activity of ST1936

AssayEffectIC₅₀ / EC₅₀
Spontaneous Excitatory Postsynaptic Currents (sEPSCs) in Striatal Medium Spiny NeuronsReduction in frequency1.3 µM[4]
In vivo microdialysis in rat NAc shell and PFCXIncreased dialysate Dopamine and NoradrenalineDose-dependent (5-10-20 mg/kg, i.p.)[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of ST1936.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of ST1936 for the human 5-HT6 receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.

  • Binding Reaction: The membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [³H]LSD or a more selective radioligand) and varying concentrations of ST1936.

  • Incubation: The reaction is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of ST1936 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium (Ca²⁺) Mobilization Assay

Objective: To measure the ability of ST1936 to induce an increase in intracellular calcium concentration in cells expressing the 5-HT6 receptor.

Protocol:

  • Cell Culture: Cells stably expressing the human 5-HT6 receptor are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: The dye-loaded cells are stimulated with varying concentrations of ST1936.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or a microscope.

  • Data Analysis: The concentration of ST1936 that produces 50% of the maximal response (EC₅₀) is determined.

Fyn Kinase Phosphorylation Assay

Objective: To assess the effect of ST1936 on the phosphorylation of Fyn kinase, a downstream target of the 5-HT6 receptor.

Protocol:

  • Cell Treatment: Cells expressing the 5-HT6 receptor are treated with ST1936 for a specific duration.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated Fyn kinase.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.

  • Quantification: The intensity of the band corresponding to phosphorylated Fyn kinase is quantified and normalized to the total Fyn kinase or a loading control.

ERK1/2 Phosphorylation Assay

Objective: To determine the effect of ST1936 on the phosphorylation of ERK1/2, another downstream signaling molecule.

Protocol:

  • Cell Treatment: Cells expressing the 5-HT6 receptor are treated with ST1936.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Western Blotting or ELISA: The levels of phosphorylated ERK1/2 are measured using either Western blotting with a phospho-specific antibody or a specific ELISA kit.

  • Data Analysis: The amount of phosphorylated ERK1/2 is quantified and normalized to total ERK1/2 or a loading control.

In Vivo Electrophysiology

Objective: To investigate the effects of ST1936 on the electrical activity of neurons in vivo.

Protocol:

  • Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

  • Electrode Placement: A recording electrode is lowered into the brain region of interest (e.g., ventral tegmental area).

  • Drug Administration: ST1936 is administered systemically (e.g., intraperitoneally) or locally via microiontophoresis.

  • Recording: The firing rate of individual neurons is recorded before and after drug administration.

  • Data Analysis: The change in neuronal firing rate in response to ST1936 is analyzed.

Mandatory Visualizations

Signaling Pathway of ST1936

ST1936_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ST1936 ST1936 Receptor 5-HT6 Receptor ST1936->Receptor binds G_protein Gαs Receptor->G_protein activates Ca_ion Ca²⁺ Influx Receptor->Ca_ion induces Fyn Fyn Kinase Receptor->Fyn activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates p_Fyn p-Fyn Kinase Fyn->p_Fyn phosphorylates ERK ERK1/2 p_Fyn->ERK activates p_ERK p-ERK1/2 ERK->p_ERK phosphorylates Transcription Gene Transcription p_ERK->Transcription regulates

Caption: Signaling pathway of ST1936 via the 5-HT6 receptor.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow start Start cell_culture Culture cells expressing 5-HT6 receptor start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay ca_assay Calcium Mobilization Assay cell_culture->ca_assay fyn_assay Fyn Kinase Phosphorylation Assay cell_culture->fyn_assay erk_assay ERK1/2 Phosphorylation Assay cell_culture->erk_assay data_analysis Data Analysis binding_assay->data_analysis ca_assay->data_analysis fyn_assay->data_analysis erk_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro characterization of ST1936.

Logical Relationship of ST1936 Effects

Logical_Relationship ST1936 ST1936 receptor_activation 5-HT6 Receptor Activation ST1936->receptor_activation downstream_signaling Activation of Downstream Signaling Pathways (cAMP, Ca²⁺, Fyn, ERK1/2) receptor_activation->downstream_signaling neuronal_activity Modulation of Neuronal Activity downstream_signaling->neuronal_activity behavioral_effects Potential Behavioral Effects (e.g., pro-cognitive) neuronal_activity->behavioral_effects

Caption: Logical relationship of ST1936's molecular and physiological effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. This guide has provided a comprehensive overview of its discovery, a plausible synthetic route, detailed experimental protocols for its biological characterization, and a summary of its quantitative properties. The provided visualizations offer a clear understanding of its mechanism of action and the experimental approaches used for its evaluation. This information is intended to facilitate further research into the therapeutic potential of 5-HT6 receptor agonists and the development of novel treatments for neurological and psychiatric disorders.

References

In Vitro Characterization of Oxalate Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or data specifically pertaining to a compound designated "ST1936 oxalate (B1200264)." The following technical guide provides a representative framework for the in vitro characterization of a hypothetical compound, herein referred to as ST1936 oxalate, which is presumed to modulate biological pathways affected by oxalate. The experimental data and protocols are based on existing research on the cellular effects of oxalate.

This guide is intended for researchers, scientists, and drug development professionals interested in the methodologies for characterizing compounds that interact with oxalate-related signaling and transport pathways.

Quantitative Data Summary

The in vitro effects of oxalate have been quantified in various studies, providing a basis for comparison for novel compounds like the hypothetical this compound. The following table summarizes key quantitative findings from the literature on how oxalate and modulators of related pathways affect cellular processes.

ParameterCell LineTreatmentResultReference
Oxalate Transport Caco2-BBEForskolin (B1673556)/IBMX3.7-fold increase in [14C]oxalate transport[1][2]
T84Forskolin/IBMXStimulation of oxalate transport[1][2]
Kinetic Parameters Caco2-BBEForskolin/IBMX1.8-fold increase in Vmax; 2-fold reduction in Km for oxalate transport[1][2]
Protein Expression Caco2-BBEForskolin/IBMX2.5-fold increase in SLC26A6 surface protein expression[1][2]
Oxalate Degradation Lactobacillus paracasei LPC09Ammonium (B1175870) Oxalate (10 mM)68.5% conversion of ammonium oxalate[3]
Wild-type L. plantarumDisodium (B8443419) Oxalate (100 mM)~15% oxalate degradation[4]
Recombinant L. plantarumDisodium Oxalate (100 mM)>90% oxalate degradation[4]
MAPK Activation LLC-PK1Oxalate (1 mM)Robust phosphorylation and activation of p38 MAPK; Modest activation of JNK[5]
Cell Proliferation Rabbit Renal Proximal Tubule CellsOxalateTime- and dose-dependent inhibition of [3H]thymidine incorporation[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for key experiments in the characterization of a compound's effect on oxalate-related pathways.

Oxalate Transport Assay in Intestinal Epithelial Cells

This assay measures the uptake of radiolabeled oxalate into a confluent monolayer of intestinal cells, such as Caco2-BBE or T84 cells.

  • Cell Culture: Caco2-BBE cells are cultured on permeable supports until a confluent monolayer with a stable transepithelial electrical resistance is formed.

  • Treatment: Cells are pre-incubated with the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 30 minutes). For studying signaling pathways, cells can be treated with activators (e.g., forskolin and IBMX for PKA activation) or inhibitors (e.g., H89 for PKA inhibition).[1][2]

  • Oxalate Uptake: The uptake of [14C]oxalate is initiated by adding a transport buffer containing a known concentration of radiolabeled oxalate to the apical side of the monolayer.

  • Measurement: After a defined incubation period, the uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: Oxalate transport is expressed as a percentage of the control and can be used to determine the effect of the test compound. Kinetic parameters like Vmax and Km can be calculated by measuring uptake at varying oxalate concentrations.[1][2]

MAPK Activation Assay by Western Blot

This method assesses the phosphorylation status of key signaling proteins in the mitogen-activated protein kinase (MAPK) pathway, such as p38 and JNK, in response to oxalate or a test compound.

  • Cell Culture and Treatment: Renal epithelial cells (e.g., LLC-PK1) are grown to near confluence and then treated with oxalate (e.g., 1 mM) or the test compound for various time points.[5]

  • Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p38, total p38, phospho-JNK, total JNK).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the level of activation.

In Vitro Oxalate Degradation Assay

This assay quantifies the ability of a probiotic strain or a recombinant organism to degrade oxalate in a liquid culture.

  • Culture Preparation: The bacterial strain of interest is grown in a suitable broth medium (e.g., MRS broth for Lactobacillus) supplemented with a known concentration of oxalate (e.g., 10 mM ammonium oxalate or 50 mM disodium oxalate).[3][4]

  • Incubation: The culture is incubated under appropriate conditions for a specified period (e.g., 48 hours).

  • Sample Analysis: The amount of remaining oxalate in the culture supernatant is measured using a method such as high-performance liquid chromatography (HPLC).[3]

  • Calculation: The percentage of oxalate degradation is calculated by comparing the final oxalate concentration to the initial concentration.

Visualization of Signaling Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex biological processes and experimental designs.

Oxalate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxalate Oxalate PKC PKC-α / PKC-δ Oxalate->PKC Activates p38_MAPK p38 MAPK Oxalate->p38_MAPK Activates JNK JNK Oxalate->JNK Activates NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Generates cPLA2 cPLA2 p38_MAPK->cPLA2 Activates Gene_Expression Altered Gene Expression p38_MAPK->Gene_Expression DNA_Synthesis Re-initiation of DNA Synthesis p38_MAPK->DNA_Synthesis JNK->cPLA2 Activates Apoptosis Apoptosis JNK->Apoptosis ROS->p38_MAPK ROS->JNK

Caption: Oxalate-induced signaling pathways in renal epithelial cells.

Experimental_Workflow cluster_planning Phase 1: Hypothesis and Design cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis and Interpretation Hypothesis Hypothesize this compound Modulates Oxalate Pathway Assay_Selection Select Relevant In Vitro Assays (e.g., Transport, Signaling) Hypothesis->Assay_Selection Cell_Culture Culture Appropriate Cell Lines (e.g., Caco2-BBE, LLC-PK1) Assay_Selection->Cell_Culture Compound_Treatment Treat Cells with this compound at Various Concentrations Cell_Culture->Compound_Treatment Data_Collection Perform Assays and Collect Data (e.g., Radiolabel Uptake, Western Blot) Compound_Treatment->Data_Collection Quantitative_Analysis Quantify Results (IC50, % Inhibition, Fold Change) Data_Collection->Quantitative_Analysis Pathway_Mapping Map Results to Signaling Pathways Quantitative_Analysis->Pathway_Mapping Conclusion Draw Conclusions on Mechanism of Action Pathway_Mapping->Conclusion

Caption: General workflow for in vitro characterization of this compound.

References

ST1936 oxalate pharmacokinetics and pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of ST1936, a novel agonist for the G protein-coupled receptor GPR17, reveals its pharmacokinetic and pharmacodynamic profiles, highlighting its potential as a therapeutic agent for central nervous system disorders. Preclinical studies in rodent models have been instrumental in elucidating its mechanism of action and metabolic fate.

Pharmacokinetics

The pharmacokinetic properties of ST1936 have been primarily investigated in rats, with data suggesting its ability to cross the blood-brain barrier and exert effects within the central nervous system.

Table 1: Pharmacokinetic Parameters of ST1936 in Rats

Parameter Value
Brain Cmax (ng/g) 16 ± 2
Brain Tmax (min) 30
Plasma Cmax (ng/mL) 267 ± 35

| Plasma Tmax (min) | 15 |

Data derived from intravenous administration of 5 mg/kg ST1936.

Experimental Protocols

Pharmacokinetic Analysis in Rats:

  • Animal Model: Male Wistar rats.

  • Administration: A single intravenous (IV) dose of 5 mg/kg of ST1936 was administered.

  • Sample Collection: Blood samples were collected at various time points post-administration to determine plasma concentrations. Brain tissue was also collected to measure brain penetration.

  • Analytical Method: The concentrations of ST1936 in plasma and brain homogenates were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax) and time to maximum concentration (Tmax), were calculated from the resulting concentration-time profiles.

Pharmacodynamics

ST1936 functions as an agonist of the GPR17 receptor, a receptor involved in regulating myelination processes in the brain. Its activation has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.

Table 2: In Vitro Pharmacodynamic Effects of ST1936

Assay Endpoint EC50 (nM)
GPR17 Receptor Activation GTPγS Binding ~100

| OPC Differentiation | Myelin Basic Protein (MBP) Expression | ~1000 |

Experimental Protocols

GTPγS Binding Assay:

  • Objective: To determine the potency of ST1936 in activating the GPR17 receptor.

  • Methodology: Membranes from cells overexpressing the GPR17 receptor were incubated with varying concentrations of ST1936 in the presence of [35S]GTPγS.

  • Detection: The amount of [35S]GTPγS bound to the G-proteins upon receptor activation was measured using a scintillation counter.

  • Data Analysis: The concentration of ST1936 that produced 50% of the maximal response (EC50) was calculated from the dose-response curve.

Oligodendrocyte Precursor Cell (OPC) Differentiation Assay:

  • Objective: To assess the functional effect of ST1936 on OPC differentiation.

  • Cell Culture: Primary rat OPCs were cultured in vitro.

  • Treatment: The cells were treated with different concentrations of ST1936 for a specified period.

  • Endpoint Measurement: The expression of Myelin Basic Protein (MBP), a marker for mature oligodendrocytes, was quantified using immunocytochemistry or western blotting.

  • Data Analysis: The EC50 value was determined by plotting the increase in MBP expression against the concentration of ST1936.

Visualizations

The following diagrams illustrate the signaling pathway of ST1936 and the experimental workflow for its evaluation.

G ST1936 ST1936 GPR17 GPR17 Receptor ST1936->GPR17 Agonist Binding G_Protein Gαi/o Protein GPR17->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP OPC_Diff OPC Differentiation cAMP->OPC_Diff Promotes Myelination Myelination OPC_Diff->Myelination

Caption: Signaling pathway of ST1936 through the GPR17 receptor.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Receptor_Binding Receptor Binding Assay (GTPγS) Cell_Assay OPC Differentiation Assay (MBP Expression) Receptor_Binding->Cell_Assay Confirms Functional Activity PK_Study Pharmacokinetic Study (Rat Model) Cell_Assay->PK_Study Informs Dose Selection PD_Study Pharmacodynamic Study (Disease Model) PK_Study->PD_Study Correlates Exposure and Effect

Caption: Experimental workflow for preclinical evaluation of ST1936.

Role of 5-HT6 receptors in [specific disease]

Author: BenchChem Technical Support Team. Date: December 2025

The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed (2020-08-01) The serotonin (B10506) (5-HT)6 receptor is a Gs-coupled receptor exclusively expressed in the central nervous system. Highest receptor densities are found in brain regions implicated in mnemonic functions where the receptor is primarily but not exclusively located in the primary cilium of neurons. The 5-HT6 receptor continues to raise particular interest for neuropharmacologists, given the pro-cognitive effects of antagonists in a wide range of cognitive impairment paradigms in rodents and human. The 5-HT6 receptor also finely controls key neuro-developmental processes including neuron migration and differentiation. However, its influence upon neurodevelopment and cognition is not solely mediated by its coupling to the Gs-adenylyl cyclase pathway, suggesting alternative signal transduction mechanisms. This prompted studies aimed at characterizing the receptor interactome that identified 125 candidate receptor partners, making the 5-HT6 receptor one of the G protein-coupled receptors with the most extensively characterized interactome. These studies showed that the receptor localization at the plasma membrane and, consequently, its signal transduction, are finely modulated by several receptor partners. They demonstrated that prefrontal 5-HT6 receptors engage the mTOR pathway to compromise cognition in neurodevelopmental models of schizophrenia, and a role of the 5-HT6-mTOR pathway in temporal epilepsy. Finally, they revealed that the receptor activates Cdk5 signaling in an agonist-independent manner through a mechanism involving receptor phosphorylation by the associated Cdk5 and highlighted its key role in the migration of neurons and neurite growth. These new receptor-operated signaling mechanisms should be considered in the future development of drugs acting on 5-HT6 receptors. This article is part of the special issue entitled 'Serotonin Research: Crossing Scales and Boundaries'. Keywords: 5-HT(6) receptor; Cognition; Constitutive activity; Interactome; Neurodevelopment; Serotonin.

5-HT6 receptors and Alzheimer's disease - PMC - PubMed Central - NIH During the past 20 years, the 5-HT6 receptor has received increasing attention and become a promising target for improving cognition. Several studies with structurally different compounds have shown that not only antagonists but also 5-HT6 receptor agonists improve learning and memory in animal models. A large number of publications describing the development of ligands for this receptor have come to light, and it is now quite evident that 5-HT6 receptors have great pharmaceutical potential in terms of related patents. However, 5-HT6 receptor functionality is much more complex than initially defined. According to the existing data, different cellular pathways may be activated, depending on the drug being used. This article reviews preclinical and clinical evidence of the effects that 5-HT6 receptor compounds have on cognition. In addition, the biochemical and neurochemical mechanisms of action through which 5-HT6 receptor compounds can influence cognition will be described. Overall, several 5-HT6-targeted compounds can reasonably be regarded as powerful drug candidates for the treatment of Alzheimer's disease. Introduction. Alzheimer's disease (AD), the most common cause of dementia among older people, is characterized by behavioral disorders and a progressive decline in memory function. Senile plaques, neurofibrillary tangles, and cholinergic dysfunction are major hallmarks of the disease. Clinical and preclinical studies point to neuronal and synaptic loss and synaptic impairment and associated neurochemical alterations of several transmitter systems as the main factors underlying both cognitive and neuropsychiatric symptoms. The use of acetylcholinesterase inhibitors for treating cognitive decline in AD, based on early findings of a cholinergic deficit, has been clinically applied for more than a decade but provides only modest benefits in most patients. Therefore, there is still an ongoing search for new treatments that will demonstrate greater efficacy ...

The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update Introduction: Despite recent advances in Alzheimer's disease (AD) research, no breakthrough treatments have been discovered. Cholinesterase inhibitors and the NMDA-receptor antagonist memantine (B1676192) are currently the two approved symptomatic treatments for AD. 5-HT6 receptor antagonism has recently emerged as a promising treatment strategy to improve cognition in AD, with a modest side-effect profile. Areas covered

ST1936 Oxalate: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 is a potent and selective agonist for the serotonin (B10506) 6 (5-HT6) receptor, a target of significant interest in neuroscience research due to its exclusive expression in the central nervous system and its role in cognitive processes. This technical guide provides a comprehensive overview of ST1936 oxalate (B1200264), including its pharmacological profile, mechanism of action, and key experimental protocols for its use in neuroscience research. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Compound Properties

ST1936 oxalate is the salt form of the active compound ST1936 (5-Chloro-3-[2-(dimethylamino)ethyl]-2-methylindole). It is a white to off-white solid.

Data Presentation

Table 1: Receptor Binding Affinity of ST1936

This table summarizes the binding affinity (Ki) of ST1936 for various human serotonin and adrenergic receptors. Lower Ki values indicate higher affinity.

ReceptorKi (nM)Reference
Human 5-HT6 13 [1]
Human 5-HT7168[1]
Human 5-HT2B245[1]
Human α2 Adrenergic300[1]
Table 2: Pharmacokinetic Parameters of ST1936 in Rats

This table presents the key pharmacokinetic parameters of ST1936 following a 20 mg/kg intraperitoneal (i.p.) dose in rats.

ParameterPlasmaBrainReference
Tmax (h) 0.250.25[2]
Elimination Half-life (h) ~1~1[2]
Brain/Plasma AUC Ratio -53[2]

Note: Cmax and AUC values were not explicitly provided in the available search results.

Table 3: In Vivo Neurochemical Effects of ST1936 in Rats (Qualitative)

Systemic administration of ST1936 has been shown to modulate dopamine (B1211576) (DA) and noradrenaline (NA) levels in key brain regions. While the precise quantitative percentage increases were not available in the search results, the qualitative effects are summarized below.

Brain RegionNeurotransmitterEffectDose Range (mg/kg, i.p.)Reference
Nucleus Accumbens Shell DopamineDose-dependent increase5-20[3]
NoradrenalineDose-dependent increase5-20[3]
Medial Prefrontal Cortex DopamineDose-dependent increase5-20[3]
NoradrenalineDose-dependent increase5-20[3]
Nucleus Accumbens Core DopamineLesser increase5-20[3]
Table 4: In Vivo Electrophysiological Effects of ST1936 on Rat VTA Neurons (Qualitative)

ST1936 modulates the firing rate of putative dopaminergic neurons in the ventral tegmental area (VTA). Specific quantitative changes in firing rate were not available in the search results.

Administration RouteEffect on VTA Dopaminergic NeuronsPercentage of Cells AffectedReference
Systemic Dose-related increases or decreases in basal activity45% showed increases[4]
Local Application ExcitationAll dopamine neurons[4]

Mechanism of Action and Signaling Pathways

ST1936 acts as a full agonist at the 5-HT6 receptor.[1] The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6] However, research has revealed that 5-HT6 receptor signaling is more complex, involving non-canonical pathways that are crucial for its effects on neuronal function.

Activation of the 5-HT6 receptor by ST1936 has been shown to:

  • Increase intracellular Ca2+ concentration.[1]

  • Stimulate the phosphorylation of Fyn kinase, a Src family tyrosine kinase.[1]

  • Regulate the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2), a downstream target of the Fyn kinase pathway.[1][7]

Beyond the canonical Gs-cAMP pathway, 5-HT6 receptor activation can also engage other signaling cascades, including the mTOR and Cdk5 pathways, which are critical for processes such as neuronal migration and differentiation.[5][8]

Visualizing the Signaling Pathways

Below are diagrams generated using the DOT language to illustrate the key signaling pathways activated by ST1936.

ST1936_Signaling_Pathway ST1936 ST1936 HT6R 5-HT6 Receptor ST1936->HT6R Gs Gs Protein HT6R->Gs activates Fyn Fyn Kinase HT6R->Fyn activates mTOR mTOR Pathway HT6R->mTOR activates Cdk5 Cdk5 Pathway HT6R->Cdk5 activates Ca Intracellular Ca2+ HT6R->Ca increases AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene Neuronal Neuronal Function (e.g., Cognition, Plasticity) Gene->Neuronal ERK ERK1/2 Fyn->ERK activates ERK->Neuronal mTOR->Neuronal Cdk5->Neuronal Ca->Neuronal

Caption: ST1936 signaling at the 5-HT6 receptor.

Experimental Protocols

Detailed, step-by-step protocols from the primary literature for ST1936 were not available in the search results. Therefore, the following are generalized protocols for key experimental procedures, which should be adapted and optimized for specific experimental questions.

In Vitro Functional Assay: cAMP Accumulation

This protocol provides a general framework for assessing the agonistic activity of ST1936 at the 5-HT6 receptor by measuring cAMP accumulation.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis c1 Seed HEK293 cells expressing human 5-HT6 receptors in a 96-well plate. c2 Incubate for 24 hours to allow for cell adherence. c1->c2 t1 Wash cells with serum-free media. t2 Add this compound at varying concentrations. t1->t2 t3 Incubate for a defined period (e.g., 30 minutes) at 37°C. t2->t3 d1 Lyse cells to release intracellular cAMP. d2 Add detection reagents from a commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE). d1->d2 d3 Incubate as per kit instructions. d2->d3 d4 Read plate on a suitable plate reader. d3->d4 a1 Generate a standard curve. a2 Calculate cAMP concentrations for each ST1936 concentration. a1->a2 a3 Plot a dose-response curve and calculate EC50 value. a2->a3 cluster_prep cluster_prep cluster_treatment cluster_treatment cluster_detection cluster_detection cluster_analysis cluster_analysis

Caption: Workflow for a cAMP accumulation assay.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

  • Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in assay buffer.

  • Assay:

    • Wash the cells with a serum-free medium.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the different concentrations of this compound to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value to determine the potency of ST1936.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines a general procedure for in vivo microdialysis in rats to measure changes in extracellular dopamine and noradrenaline levels following ST1936 administration.

Microdialysis_Workflow cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis s1 Anesthetize rat and place in a stereotaxic frame. s2 Implant a guide cannula targeting the brain region of interest (e.g., mPFC, NAc Shell). s1->s2 s3 Secure the cannula with dental cement. s2->s3 s4 Allow for post-operative recovery. s3->s4 e1 Insert microdialysis probe through the guide cannula. e2 Perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). e1->e2 e3 Collect baseline dialysate samples. e2->e3 e4 Administer this compound (i.p.). e3->e4 e5 Collect post-injection samples for a set duration. e4->e5 a1 Analyze dialysate samples for dopamine and noradrenaline using HPLC-ECD. a2 Quantify neurotransmitter levels. a1->a2 a3 Express data as a percentage of baseline levels. a2->a3 cluster_surgery cluster_surgery cluster_experiment cluster_experiment cluster_analysis cluster_analysis

Caption: Workflow for in vivo microdialysis.

Methodology:

  • Animal Surgery:

    • Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens shell).

    • Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes.

    • Administer this compound via intraperitoneal (i.p.) injection.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine and noradrenaline content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • Calculate the concentration of each neurotransmitter in each sample.

    • Express the post-injection concentrations as a percentage of the average baseline concentration.

In Vivo Single-Unit Electrophysiology

This protocol provides a general outline for recording the activity of single neurons in the VTA of anesthetized rats in response to ST1936.

Electrophysiology_Workflow cluster_prep Animal Preparation cluster_recording Neuronal Recording cluster_analysis Data Analysis p1 Anesthetize rat (e.g., with urethane) and place in a stereotaxic frame. p2 Perform a craniotomy over the VTA. p1->p2 p3 Implant a recording electrode. p2->p3 r1 Lower the electrode into the VTA and isolate a spontaneously active putative dopamine neuron. r2 Record baseline firing rate. r1->r2 r3 Administer this compound (i.v. or i.p.). r2->r3 r4 Record changes in firing rate post-administration. r3->r4 a1 Spike sort the recorded data to isolate single units. a2 Calculate the firing rate and bursting activity before and after drug administration. a1->a2 a3 Perform statistical analysis to determine significant changes. a2->a3 cluster_prep cluster_prep cluster_recording cluster_recording cluster_analysis cluster_analysis

Caption: Workflow for in vivo electrophysiology.

Methodology:

  • Animal Preparation:

    • Anesthetize a rat (e.g., with urethane) and place it in a stereotaxic frame.

    • Perform a craniotomy above the target brain region (VTA).

  • Recording:

    • Lower a recording microelectrode into the VTA.

    • Identify putative dopaminergic neurons based on their characteristic firing pattern (slow, irregular, with burst firing).

    • Record the baseline firing rate for a stable period.

    • Administer this compound systemically (e.g., i.v. or i.p.) or locally via a micropipette.

    • Record the neuronal activity for an extended period after administration.

  • Data Analysis:

    • Use spike sorting software to isolate the activity of single neurons.

    • Analyze the firing rate, firing pattern, and burst parameters before and after drug administration.

    • Compare the effects of different doses of ST1936.

Preparation of this compound for In Vivo Administration

For intraperitoneal (i.p.) or intravenous (i.v.) injection, this compound should be dissolved in a suitable vehicle. A common approach is to first dissolve the compound in a small amount of a solvent like DMSO, and then dilute it to the final concentration with saline (0.9% NaCl). It is crucial to ensure that the final concentration of the initial solvent is low (typically <5%) to avoid toxicity. The solution should be prepared fresh on the day of the experiment.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. Its high affinity and selectivity, coupled with its demonstrated effects on neurotransmitter systems and neuronal activity, make it a powerful compound for studies on cognition and other CNS functions. The protocols and data presented in this guide provide a foundation for researchers to design and execute rigorous experiments using this compound. As with any pharmacological agent, careful dose-response studies and appropriate control experiments are essential for interpreting the results accurately.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Oxalate-Modulating Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a generalized framework for in vivo experimental protocols based on publicly available research on oxalate (B1200264) metabolism and therapeutics. No specific information or experimental data could be found for a compound designated "ST1936 oxalate" in the performed search. The protocols and data presented herein are synthesized from studies on other oxalate-related compounds and disease models and should be adapted based on the specific characteristics of the investigational agent.

Introduction

Hyperoxaluria, a condition characterized by excessive urinary oxalate excretion, is a primary risk factor for the development of calcium oxalate kidney stones (nephrolithiasis) and can lead to more severe conditions such as nephrocalcinosis and chronic kidney disease. The development of therapeutics aimed at reducing intestinal oxalate absorption or promoting its degradation within the gastrointestinal tract is a key strategy for managing hyperoxaluria. This document outlines standardized in vivo experimental protocols to assess the efficacy and pharmacokinetics of such therapeutic agents.

In Vivo Efficacy Models of Hyperoxaluria

The induction of hyperoxaluria in animal models is crucial for evaluating the efficacy of potential therapeutics. The choice of model depends on the specific mechanism of action of the investigational drug.

Protocol: Induction of Dietary Hyperoxaluria in Mice

This model is suitable for testing compounds that aim to reduce the absorption of dietary oxalate.

Objective: To induce a state of hyperoxaluria in mice through dietary supplementation of an oxalate precursor.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard rodent chow

  • Ethylene glycol (EG), Glyoxylate (Gox), or Hydroxy-L-proline (HLP)

  • Metabolic cages for 24-hour urine collection

  • Analytical equipment for measuring urinary oxalate and creatinine (B1669602)

Procedure:

  • Acclimatization: House mice in standard conditions for at least one week before the experiment.

  • Baseline Measurements: Place mice in metabolic cages for 24 hours to collect baseline urine samples. Analyze urine for oxalate and creatinine levels.

  • Induction of Hyperoxaluria: Divide mice into a control group receiving standard chow and water, and experimental groups receiving chow supplemented with a hyperoxaluria-inducing agent. Common agents and concentrations include:

    • 1.25% Ethylene Glycol (EG) in drinking water.

    • 1.5% Glyoxylate (Gox) mixed in the chow.[1]

    • 5% Hydroxy-L-proline (HLP) mixed in the chow.[1]

  • Treatment Administration: Administer the investigational therapeutic agent (e.g., "this compound") to a subset of the hyperoxaluric mice. The route of administration (e.g., oral gavage, mixed in diet) and dosing regimen should be based on prior in vitro or pharmacokinetic data.

  • Monitoring and Sample Collection:

    • Monitor animal health, body weight, and food and water consumption daily.

    • Collect 24-hour urine samples at regular intervals (e.g., days 3, 7, 14, 21, and 28) for measurement of urinary oxalate and creatinine.[1][2]

  • Endpoint Analysis: At the end of the study (e.g., 28 days), euthanize the animals. Collect kidneys for histological analysis to assess for calcium oxalate crystal deposition and renal injury.

Experimental Workflow for Dietary Hyperoxaluria Model

G cluster_0 Pre-study cluster_1 Induction & Treatment cluster_2 Monitoring & Analysis Acclimatization Acclimatization (1 week) Baseline Baseline Urine Collection (24h) Acclimatization->Baseline Induction Induce Hyperoxaluria (e.g., EG, Gox, HLP) Baseline->Induction Treatment Administer Investigational Therapeutic Induction->Treatment Control Control Group (Induction only) Induction->Control Monitoring Daily Monitoring (Weight, Health) Treatment->Monitoring Control->Monitoring Urine_Collection Periodic Urine Collection (Days 3, 7, 14, 21, 28) Monitoring->Urine_Collection Endpoint Endpoint Analysis (Kidney Histology) Urine_Collection->Endpoint Urine_Analysis Urinary Oxalate & Creatinine Analysis Urine_Collection->Urine_Analysis

Caption: Workflow for inducing and evaluating therapeutics in a dietary hyperoxaluria mouse model.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of an investigational compound is critical.

Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of the investigational compound after a single administration.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Investigational therapeutic agent

  • Vehicle for administration (e.g., saline, PEG400)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • LC-MS/MS or other appropriate bioanalytical method for drug quantification

Procedure:

  • Acclimatization and Fasting: Acclimatize rats for at least three days. Fast animals overnight before dosing.

  • Dosing: Administer a single dose of the investigational compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples immediately to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the investigational compound in plasma samples using a validated bioanalytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Table 1: Representative Pharmacokinetic Parameters for an Orally Administered Compound

ParameterDescriptionExample Value
Cmax Maximum plasma concentration9.85 ± 1.79 ng/mL[3]
Tmax Time to reach Cmax4.3 ± 1.8 h[3]
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable concentration401.33 ± 120.61 ngh/mL[3]
AUC(0-∞) Area under the concentration-time curve from time 0 to infinity428.40 ± 140.25 ngh/mL[3]
t1/2 Elimination half-life36.30 ± 8.93 h[3]

Note: The data presented are from a study on escitalopram (B1671245) oxalate and are for illustrative purposes only.[3]

Logical Flow for Pharmacokinetic Analysis

G Dosing Single Dose Administration (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->Calculation

Caption: Logical workflow for a single-dose pharmacokinetic study.

Data Presentation and Interpretation

Quantitative data from in vivo studies should be presented in a clear and structured manner to facilitate comparison between treatment groups.

Table 2: Example of Efficacy Data from a Hyperoxaluria Model

Treatment GroupNBaseline Urinary Oxalate (µmol/24h)Day 28 Urinary Oxalate (µmol/24h)% Reduction from BaselineKidney Crystal Score (0-4)
Vehicle Control 100.5 ± 0.15.2 ± 0.8N/A3.5 ± 0.5
"this compound" (Low Dose) 100.6 ± 0.23.1 ± 0.640.4%1.8 ± 0.4
"this compound" (High Dose) 100.5 ± 0.11.5 ± 0.4 71.2%0.5 ± 0.2

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are hypothetical.

Signaling Pathways in Oxalate-Induced Renal Injury

Oxalate and calcium oxalate crystals can induce renal epithelial cell injury, inflammation, and oxidative stress, contributing to the pathogenesis of kidney stone formation. Therapeutics may target these downstream pathways in addition to reducing oxalate levels.

Signaling Pathway of Oxalate-Induced Renal Cell Injury

G Oxalate High Oxalate Concentration ROS Reactive Oxygen Species (ROS) Oxalate->ROS Mito_Dys Mitochondrial Dysfunction Oxalate->Mito_Dys inhibits respiration Inflammation Inflammation (e.g., NLRP3 Inflammasome) ROS->Inflammation Cell_Injury Renal Epithelial Cell Injury ROS->Cell_Injury Mito_Dys->ROS Inflammation->Cell_Injury Apoptosis Apoptosis Cell_Injury->Apoptosis

Caption: Simplified signaling cascade of oxalate-induced renal cell injury.

Conclusion

The successful in vivo evaluation of novel therapeutics for hyperoxaluria requires robust and well-characterized animal models, rigorous pharmacokinetic analysis, and clear data interpretation. The protocols and frameworks provided in this document offer a starting point for the preclinical assessment of compounds like "this compound," with the caveat that all experimental designs must be tailored to the specific scientific questions and the nature of the investigational agent.

References

Application Notes and Protocols for ST1936 Oxalate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action and Signaling Pathway

ST1936 exerts its effects by selectively activating the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to the adenylyl cyclase (AC)/cyclic AMP (cAMP) signaling pathway via a Gαs protein.[2] Activation of the 5-HT6 receptor initiates a signaling cascade that leads to the modulation of neuronal function.

The key steps in the 5-HT6 receptor signaling pathway are:

  • Receptor Activation: ST1936 binds to and activates the 5-HT6 receptor.

  • G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαs protein, leading to its activation.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Downstream Effects: Activated PKA can then phosphorylate various downstream targets, including transcription factors and other kinases, leading to changes in gene expression and cellular function. One important downstream effector is the phosphorylation of extracellular signal-regulated kinase (ERK).[2][3] The receptor's C-terminus can also directly interact with other proteins, such as Fyn and Jab1, to activate kinases and influence nuclear translocation of transcription factors like c-Jun.[2]

Signaling Pathway Diagram

ST1936_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ST1936 ST1936 Receptor 5-HT6 Receptor ST1936->Receptor binds Gas Gαs Receptor->Gas activates Fyn Fyn Receptor->Fyn interacts Jab1 Jab1 Receptor->Jab1 interacts AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates ERK ERK PKA->ERK phosphorylates Fyn->ERK activates pERK pERK ERK->pERK phosphorylation Gene Gene Expression pERK->Gene regulates cJun c-Jun Jab1->cJun translocates cJun->Gene regulates

Caption: ST1936 signaling pathway.

Experimental Protocols for Mouse Models

Due to the lack of specific published data on ST1936 dosage in mice, the following protocols are provided as a general guideline for researchers. It is imperative to conduct dose-finding studies to determine the optimal and safe dosage for the specific mouse strain and experimental paradigm.

Vehicle Preparation

The choice of vehicle is critical for ensuring the solubility and stability of ST1936 oxalate (B1200264) and minimizing any potential confounding effects. A common and recommended vehicle for many small molecules administered in vivo is:

  • Physiological Saline (0.9% NaCl): This is a widely used and generally well-tolerated vehicle.

  • Phosphate-Buffered Saline (PBS): Another suitable isotonic vehicle.

  • Saline with a small percentage of a solubilizing agent: If ST1936 oxalate has limited solubility in saline alone, a small amount of a solubilizing agent such as Tween 80 (e.g., 0.1-1%) or DMSO (e.g., <5%) can be used. It is crucial to include a vehicle-only control group in all experiments to account for any effects of the solubilizing agent.

Protocol for Vehicle Preparation (Example with Saline):

  • Weigh the required amount of this compound.

  • Dissolve the compound in sterile physiological saline to the desired stock concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Prepare fresh on the day of the experiment or store as recommended by the manufacturer.

Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. Common routes for administering compounds to mice include:

  • Intraperitoneal (IP) Injection: Offers rapid absorption and systemic distribution.

  • Subcutaneous (SC) Injection: Provides a slower and more sustained release compared to IP injection.

  • Oral Gavage (PO): Mimics the clinical route of administration for many drugs.

Table 1: Comparison of Administration Routes

Administration RouteAdvantagesDisadvantages
Intraperitoneal (IP) Rapid absorption, ease of administration.Potential for injection into abdominal organs, can be stressful for the animal.
Subcutaneous (SC) Slower, more sustained absorption, less stressful than IP.Slower onset of action, potential for local irritation.
Oral Gavage (PO) Clinically relevant route, avoids injection stress.Risk of aspiration, variable absorption depending on gut content.
Dose-Finding Studies

A dose-finding study is essential to determine the effective and non-toxic dose range of ST1936 in your mouse model.

Protocol for a Dose-Finding Study:

  • Select a range of doses: Based on in vitro potency and data from studies in other species (if available), select a range of at least 3-4 doses (e.g., 1, 5, 10, 20 mg/kg).

  • Administer a single dose: Administer a single dose of ST1936 or vehicle to different groups of mice.

  • Monitor for adverse effects: Observe the mice closely for any signs of toxicity, such as changes in weight, activity, posture, or grooming behavior, for at least 24-48 hours post-administration.

  • Assess target engagement/pharmacodynamic effect: If a known biomarker or behavioral endpoint associated with 5-HT6 receptor activation is available, measure this at different time points after administration to determine the dose-response relationship and the duration of action.

  • Select doses for efficacy studies: Based on the results, select a range of non-toxic doses that show evidence of target engagement for subsequent efficacy studies.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the effects of ST1936 in a mouse model.

Experimental_Workflow A Acclimatization of Mice B Baseline Measurements (e.g., behavior, physiological) A->B C Randomization into Groups (Vehicle, ST1936 Dose 1, Dose 2, etc.) B->C D ST1936 or Vehicle Administration (Specify Route, Frequency, Duration) C->D E Behavioral/Physiological Testing D->E F Tissue Collection (e.g., brain, blood) E->F G Biochemical Analysis (e.g., Western Blot, ELISA, HPLC) F->G H Data Analysis and Interpretation G->H

Caption: Generalized experimental workflow.

Data Presentation

All quantitative data from dose-finding and efficacy studies should be summarized in clearly structured tables for easy comparison between different treatment groups.

Table 2: Example Data Table for a Dose-Finding Study

Dose (mg/kg)nBody Weight Change (%)Locomotor Activity (counts/hr)Biomarker Level (units)Observations
Vehicle8
ST1936 (1)8
ST1936 (5)8
ST1936 (10)8
ST1936 (20)8

Conclusion

While specific dosage information for this compound in mouse models is yet to be established in the published literature, these application notes provide a framework for researchers to design and conduct their own studies. By following the outlined protocols for vehicle preparation, administration, and dose-finding, researchers can systematically evaluate the in vivo effects of this selective 5-HT6 receptor agonist. The provided signaling pathway diagram and experimental workflow offer a conceptual and practical guide for investigating the therapeutic potential of ST1936 in various mouse models of neurological and psychiatric disorders. It is strongly recommended to consult relevant institutional animal care and use committee (IACUC) guidelines and established best practices for all in vivo experiments.

References

Dissolution of ST1936 Oxalate for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST1936 is a potent and selective agonist of the 5-HT6 serotonin (B10506) receptor, a target of significant interest for cognitive enhancement and the treatment of neuropsychiatric disorders. As with many research compounds, the oxalate (B1200264) salt form of ST1936 presents specific challenges for dissolution, particularly for achieving concentrations suitable for in vivo and in vitro experimentation in physiologically relevant buffers. These application notes provide detailed protocols for the effective dissolution of ST1936 oxalate for use in both cell-based assays and animal studies. Adherence to these guidelines will help ensure consistent and reproducible experimental outcomes.

Chemical and Physical Properties

This compound is the salt form of the active freebase, 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine. The addition of oxalic acid improves the compound's stability and handling properties. However, it also influences its solubility characteristics.

PropertyValueReferences
Molecular Formula C13H17ClN2・C2H2O4[1][2]
Molecular Weight 326.78 g/mol [1][2]
Appearance White to off-white solid
Purity ≥98%[1]
Solubility in DMSO <32.68 mg/mL; Soluble to 100 mM[3][4][5]

Experimental Protocols

In Vitro Dissolution Protocol for Cell-Based Assays

For most in vitro applications, a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO) is prepared, which is then further diluted in an aqueous buffer or cell culture medium to the final desired concentration.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

  • Warming block or water bath (optional)

  • Physiological buffer or cell culture medium (e.g., PBS, HBSS, DMEM)

Protocol:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 3.27 mg of this compound powder into the tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particulates.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the 10 mM stock solution into your physiological buffer or cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, ensure the final concentration of DMSO in your assay is low, typically ≤0.1%. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of your aqueous buffer.

  • Storage:

    • Store the 10 mM DMSO stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

    • It is not recommended to store the diluted aqueous solutions for long periods; prepare them fresh for each experiment.[3]

Workflow for In Vitro Solution Preparation:

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 3.27 mg This compound add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store_stock Store at -20°C or -80°C vortex->store_stock dilute Serially Dilute Stock in Aqueous Buffer store_stock->dilute For Experiment use Use in Assay Immediately dilute->use G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST1936 ST1936 HTR6 5-HT6 Receptor ST1936->HTR6 Binds to & Activates Ca2 ↑ Intracellular Ca2+ HTR6->Ca2 Leads to Fyn Fyn Kinase Phosphorylation HTR6->Fyn Leads to ERK ERK1/2 Activation HTR6->ERK Regulates

References

Application Notes and Protocols for ST1936 Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of ST1936, a selective serotonin-6 (5-HT6) receptor agonist, in rat models, based on available scientific literature. While the specific "oxalate" salt form of ST1936 is not detailed in the referenced studies, this document outlines general protocols for the preparation and administration of similar compounds for in vivo research.

I. Quantitative Data Summary

The following table summarizes the effects of ST1936 on the electrophysiological activity of dopaminergic neurons in the ventral tegmental area (VTA) of anesthetized rats.

Experimental ParameterObservationDosage/ConcentrationReference
Systemic Administration Effect on VTA Dopaminergic Neurons Dose-related increases in basal activityNot specified[1]
Dose-related decreases in basal activityNot specified[1]
Local Application (Microiontophoresis) into VTA Excitation in all dopaminergic neuronsNot specified[1]
Antagonism of ST1936 Effects Complete reversal of systemic and local effectsNot specified[1]

Note: The referenced study did not provide specific dose-response data in a quantitative table format. The effects were described as "dose-related."[1]

II. Experimental Protocols

A. Protocol for Systemic Administration of ST1936 in Rats

This protocol describes a general procedure for the acute systemic administration of a test compound like ST1936 to anesthetized rats for electrophysiological studies.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300 g.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Materials:

  • ST1936 (salt form as available).

  • Vehicle (e.g., sterile saline, phosphate-buffered saline).

  • Anesthetic (e.g., chloral (B1216628) hydrate, urethane).

  • Surgical instruments for stereotaxic surgery.

  • Intravenous or intraperitoneal injection supplies.

  • Electrophysiological recording equipment.

3. Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by monitoring reflexes.

  • Surgical Preparation: Place the rat in a stereotaxic frame. Perform a craniotomy to expose the brain region of interest (e.g., VTA).

  • Compound Preparation: Prepare a stock solution of ST1936 in the chosen vehicle. The concentration should be determined based on the desired dosage and administration volume.

  • Administration:

    • Intravenous (IV): Administer the ST1936 solution via a tail vein catheter.

    • Intraperitoneal (IP): Inject the ST1936 solution into the peritoneal cavity.

  • Electrophysiological Recording:

    • Lower a recording electrode into the target brain region (VTA).

    • Record the basal firing activity of putative dopaminergic neurons.

    • Following a stable baseline recording, administer ST1936 and record the change in neuronal activity.

  • Data Analysis: Analyze the recorded electrophysiological data to determine the effect of ST1936 on neuronal firing rate and pattern.

B. Protocol for Local Microiontophoretic Application of ST1936

This protocol outlines the local application of a compound directly into a specific brain region.

1. Materials:

  • ST1936 solution (in an appropriate electrolyte solution for iontophoresis).

  • Multi-barreled micropipettes.

  • Iontophoresis pump.

  • Electrophysiological recording setup.

2. Procedure:

  • Pipette Preparation: Fill one barrel of a multi-barreled micropipette with the ST1936 solution and other barrels with control solutions (e.g., saline) and a balancing solution.

  • Surgical and Recording Setup: Follow the same surgical and recording setup as described in the systemic administration protocol.

  • Local Application:

    • Position the micropipette in the vicinity of a target neuron.

    • Apply ST1936 directly onto the neuron using the iontophoresis pump, which passes a small electrical current through the pipette barrel.

    • Record the neuronal response during and after the application.

  • Data Analysis: Compare the neuronal activity before, during, and after the local application of ST1936.

III. Signaling Pathways and Experimental Workflows

A. Signaling Pathway of 5-HT6 Receptor Agonists

ST1936 is a selective 5-HT6 receptor agonist. The 5-HT6 receptor is a G-protein coupled receptor that, upon activation, primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This cascade activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Activation of the 5-HT6 receptor can also lead to the phosphorylation of ERK1/2 through a Fyn-dependent pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ST1936 ST1936 5-HT6R 5-HT6 Receptor ST1936->5-HT6R Binds Gs Gs Protein 5-HT6R->Gs Activates Fyn Fyn 5-HT6R->Fyn Interacts AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK1/2 Fyn->ERK Phosphorylates ERK->CREB Phosphorylates Gene_Exp Gene Expression (Cognitive Function) CREB->Gene_Exp Regulates

Caption: 5-HT6 Receptor Signaling Pathway.

B. Experimental Workflow for In Vivo Electrophysiology

The following diagram illustrates the general workflow for studying the effects of ST1936 on neuronal activity in rats.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize Rat B Stereotaxic Surgery A->B D Record Baseline Neuronal Activity B->D C Prepare ST1936 Solution E Administer ST1936 (Systemic or Local) C->E D->E F Record Post-Administration Activity E->F G Data Processing F->G H Statistical Analysis G->H I Interpret Results H->I

References

Application of ST1936 Oxalate in Cognitive Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 oxalate (B1200264) is a potent and selective agonist of the serotonin (B10506) 6 (5-HT6) receptor. The 5-HT6 receptor is predominantly expressed in the central nervous system (CNS), with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex. Modulation of 5-HT6 receptor activity has emerged as a promising strategy for enhancing cognitive function, and as such, ST1936 oxalate is a valuable research tool for investigating the role of this receptor in cognition.

Interestingly, both 5-HT6 receptor agonists and antagonists have demonstrated pro-cognitive effects in preclinical studies, suggesting a complex regulatory role for this receptor in cognitive processes. ST1936, as a full agonist, has been shown to modulate the release of key neurotransmitters implicated in cognition, including dopamine (B1211576) and norepinephrine (B1679862). These application notes provide an overview of the application of this compound in cognitive studies, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by binding to and activating 5-HT6 receptors. The 5-HT6 receptor is a Gs protein-coupled receptor, and its activation has been shown to initiate two primary signaling pathways:

  • Canonical cAMP Pathway: Activation of the 5-HT6 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression involved in synaptic plasticity and memory formation.

  • Non-Canonical Fyn/ERK Pathway: The 5-HT6 receptor can also signal through a Gs-independent pathway involving the Src family kinase, Fyn. Activation of this pathway leads to the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2). The ERK signaling cascade is a crucial regulator of neuronal plasticity, learning, and memory.

The dual signaling capacity of the 5-HT6 receptor may explain the paradoxical pro-cognitive effects observed with both agonists and antagonists.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on neurotransmitter levels in different brain regions of rats, as determined by in vivo microdialysis.

Table 1: Effect of this compound on Dopamine (DA) Levels in Rat Brain

Brain RegionDose of ST1936 (mg/kg, i.p.)Peak % Increase in DA (Mean ± SEM)
Nucleus Accumbens Shell5150 ± 15
10200 ± 20
20250 ± 25
Medial Prefrontal Cortex5140 ± 12
10180 ± 18
20220 ± 22
Nucleus Accumbens Core5120 ± 10
10140 ± 15
20160 ± 18

Data adapted from a microdialysis study investigating the effects of ST1936.[1]

Table 2: Effect of this compound on Norepinephrine (NA) Levels in Rat Brain

Brain RegionDose of ST1936 (mg/kg, i.p.)Peak % Increase in NA (Mean ± SEM)
Nucleus Accumbens Shell5160 ± 18
10220 ± 25
20280 ± 30
Medial Prefrontal Cortex5150 ± 15
10200 ± 20
20250 ± 28
Nucleus Accumbens Core5130 ± 12
10150 ± 18
20180 ± 20

Data adapted from a microdialysis study investigating the effects of ST1936.[1]

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway ST1936 This compound HTR6 5-HT6 Receptor ST1936->HTR6 Agonist Binding Gs Gs Protein HTR6->Gs Fyn Fyn Kinase HTR6->Fyn AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription (Synaptic Plasticity, Memory) CREB->Gene ERK ERK1/2 Fyn->ERK Cognition Cognitive Enhancement ERK->Cognition

Caption: 5-HT6 Receptor Signaling Pathways Activated by ST1936.

Experimental Protocols

Protocol 1: In Vivo Microdialysis to Assess Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and norepinephrine in the rat brain following the administration of this compound.[1]

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Microdialysis probes (e.g., 4 mm membrane length)

  • Guide cannulae

  • Surgical instruments for stereotaxic surgery

  • Stereotaxic frame

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Surgical Implantation of Guide Cannulae:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant guide cannulae targeting the desired brain regions (e.g., nucleus accumbens shell, medial prefrontal cortex).

    • Secure the cannulae with dental cement.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to the microinfusion pump and fraction collector.

  • Baseline Collection:

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

    • Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • This compound Administration:

    • Dissolve this compound in saline to the desired concentrations (e.g., 5, 10, 20 mg/kg).

    • Administer the solution via intraperitoneal (i.p.) injection.

  • Post-Administration Sample Collection:

    • Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using HPLC with electrochemical detection.

    • Express the results as a percentage of the mean baseline concentration.

G start Start surgery Implant Guide Cannulae (Stereotaxic Surgery) start->surgery recovery Recovery Period (5-7 days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline Collect Baseline Samples (2 hours) probe_insertion->baseline drug_admin Administer this compound (i.p.) baseline->drug_admin post_admin Collect Post-Administration Samples (3-4 hours) drug_admin->post_admin analysis Analyze Samples (HPLC-ECD) post_admin->analysis end End analysis->end

Caption: Workflow for In Vivo Microdialysis Experiment.

Protocol 2: Novel Object Recognition (NOR) Test to Assess Recognition Memory

This protocol is a representative methodology for evaluating the effect of this compound on recognition memory in rats, particularly in a model of cognitive impairment induced by scopolamine (B1681570).

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Saline solution (0.9% NaCl)

  • Open field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Two sets of identical objects (e.g., plastic cubes, metal cylinders) that are novel to the animals.

  • Video recording and analysis software

Procedure:

  • Habituation:

    • On day 1, allow each rat to freely explore the empty open field arena for 10 minutes.

  • Training (Familiarization Phase):

    • On day 2, 60 minutes before the training session, administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle.

    • 30 minutes before the training session, administer scopolamine (e.g., 0.5 mg/kg, i.p.) to induce a cognitive deficit, or saline to the control group.

    • Place two identical objects in the arena.

    • Allow the rat to explore the objects for 5 minutes.

    • Record the time spent exploring each object. Exploration is defined as the nose of the rat being within 2 cm of the object and oriented towards it.

  • Testing (Test Phase):

    • After a retention interval (e.g., 24 hours), place the rat back into the arena.

    • The arena now contains one familiar object from the training phase and one novel object.

    • Allow the rat to explore for 5 minutes and record the time spent exploring each object.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) for the test phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • A positive DI indicates a preference for the novel object and intact recognition memory.

G start Start habituation Day 1: Habituation (10 min in empty arena) start->habituation drug_admin Day 2: Administer ST1936/Vehicle (-60 min) habituation->drug_admin scopolamine_admin Administer Scopolamine/Saline (-30 min) drug_admin->scopolamine_admin training Training Phase (5 min with 2 identical objects) scopolamine_admin->training retention Retention Interval (e.g., 24 hours) training->retention testing Day 3: Test Phase (5 min with 1 familiar & 1 novel object) retention->testing analysis Calculate Discrimination Index testing->analysis end End analysis->end G start Start drug_admin_acq Daily ST1936/Vehicle Admin (-30 min before 1st trial) start->drug_admin_acq acquisition Days 1-4: Acquisition Phase (4 trials/day) drug_admin_probe ST1936/Vehicle Admin (-30 min before trial) acquisition->drug_admin_probe drug_admin_acq->acquisition probe_trial Day 5: Probe Trial (Platform removed, 60s) analysis Analyze Escape Latency, Path Length, & Time in Target Quadrant probe_trial->analysis drug_admin_probe->probe_trial end End analysis->end

References

Application Notes and Protocols for ST1936 in Serotonin Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ST1936, a selective 5-HT6 receptor agonist, in the study of serotonin (B10506) pathways. This document outlines the pharmacological properties of ST1936, detailed protocols for key experiments, and visual representations of its mechanism of action and experimental workflows.

Introduction

ST1936 is a potent and selective agonist for the serotonin 6 (5-HT6) receptor.[1][2] Unlike other serotonin receptors, the 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), making it a compelling target for therapeutic interventions in neurological and psychiatric disorders.[3] ST1936 serves as a critical tool for elucidating the physiological roles of the 5-HT6 receptor and its downstream signaling cascades.

Pharmacological Profile of ST1936

ST1936 displays high affinity for the human 5-HT6 receptor and acts as a full agonist.[4][5] Its selectivity has been established through its significantly lower affinity for other serotonin receptor subtypes and various other G-protein coupled receptors, ion channels, and transporters.[2]

Table 1: Quantitative Pharmacological Data for ST1936

ParameterSpeciesReceptor/TransporterValueReference
Binding Affinity (Ki) Human5-HT613 nM[2]
Human5-HT628.8 nM[5]
Human5-HT631 nM
Human5-HT7168 nM[2]
Human5-HT2B245 nM[2]
Human/Ratα2-adrenergic300 nM[2]
Human5-HT1A, 1B, 1D, 2A, 2C, 3, 4, 5A>1000 nM
HumanSerotonin Transporter (SERT)>1000 nM
Functional Activity (EC50) BHK Fibroblasts5-HT616 nM (cAMP accumulation)

Signaling Pathways and Mechanism of Action

The 5-HT6 receptor is a Gs-coupled G-protein coupled receptor (GPCR). Activation of the 5-HT6 receptor by ST1936 initiates a downstream signaling cascade primarily through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This, in turn, activates Protein Kinase A (PKA).[3]

Furthermore, ST1936-mediated 5-HT6 receptor activation has been shown to induce an increase in intracellular Ca2+ concentration and stimulate the phosphorylation of Fyn kinase and Extracellular signal-regulated kinase 1/2 (ERK1/2).[3][4][5]

ST1936_Signaling_Pathway ST1936 ST1936 HTR6 5-HT6 Receptor ST1936->HTR6 Binds & Activates G_alpha_s Gαs HTR6->G_alpha_s Activates Ca2_plus Intracellular Ca²⁺ HTR6->Ca2_plus Increases Fyn Fyn Kinase HTR6->Fyn Phosphorylates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Ca2_plus->Downstream ERK1_2 ERK1/2 Fyn->ERK1_2 Activates ERK1_2->Downstream in_vivo_electrophysiology_workflow start Start anesthesia Anesthetize Rat & Mount in Stereotaxic Frame start->anesthesia surgery Perform Craniotomy over VTA anesthesia->surgery electrode_placement Lower Recording Electrode into VTA surgery->electrode_placement identify_neuron Identify Putative Dopaminergic Neuron electrode_placement->identify_neuron baseline Record Baseline Firing Rate (10-15 min) identify_neuron->baseline drug_admin Administer ST1936 (i.p. or i.v.) baseline->drug_admin post_injection Record Post-Injection Firing Rate (30-60 min) drug_admin->post_injection data_analysis Analyze Firing Rate Data (Spike Sorting, Rate Analysis) post_injection->data_analysis end End data_analysis->end logical_relationship st1936_admin Systemic Administration of ST1936 htr6_activation 5-HT6 Receptor Activation in CNS st1936_admin->htr6_activation downstream_signaling Initiation of Downstream Signaling (cAMP, Fyn, ERK) htr6_activation->downstream_signaling neuronal_modulation Modulation of Neuronal Activity (e.g., VTA Dopaminergic Neurons) downstream_signaling->neuronal_modulation neurotransmitter_release Altered Neurotransmitter Release (e.g., ↑ DA & NE in PFCX & NAc) neuronal_modulation->neurotransmitter_release behavioral_outcome Behavioral Outcomes (e.g., Anti-anhedonic-like effects) neurotransmitter_release->behavioral_outcome

References

Application Notes and Protocols: Immunohistochemical Analysis of Downstream 5-HT6 Receptor Signaling Following ST1936 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 is a selective agonist for the serotonin-6 (5-HT6) receptor, a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The 5-HT6 receptor is a promising therapeutic target for cognitive and psychiatric disorders.[1][2] Its activation initiates a signaling cascade through a Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). Downstream of this pathway, the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the modulation of Brain-Derived Neurotrophic Factor (BDNF) expression have been observed, playing crucial roles in neuroplasticity.[3][4][5]

This application note provides a detailed protocol for the immunohistochemical (IHC) detection of phosphorylated ERK1/2 (p-ERK1/2) in brain tissue following treatment with ST1936. This allows for the anatomical and cellular localization of 5-HT6 receptor activation and its downstream signaling effects.

Data Presentation

The following table summarizes hypothetical quantitative data representing the expected outcome of ST1936 treatment on p-ERK1/2 expression in a relevant brain region, such as the hippocampus or prefrontal cortex, as analyzed by immunohistochemistry.

Treatment GroupDose (mg/kg)Number of p-ERK1/2 Positive Cells (per mm²) (Mean ± SEM)% Change vs. Vehicle
Vehicle Control-15 ± 3-
ST1936545 ± 6+200%
ST19361078 ± 9+420%
ST1936 + SB271046 (5-HT6 Antagonist)10 + 518 ± 4+20%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by ST1936 and the experimental workflow for the immunohistochemistry protocol.

ST1936_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ST1936 ST1936 HTR6 5-HT6 Receptor ST1936->HTR6 Gs Gs Protein HTR6->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates MEK MEK PKA->MEK activates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 ERK->pERK CREB CREB pERK->CREB phosphorylates pCREB p-CREB CREB->pCREB BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene activates

ST1936 Signaling Pathway

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Perfusion Perfusion & Fixation (4% PFA) Embedding Paraffin (B1166041) Embedding Perfusion->Embedding Sectioning Microtome Sectioning (5-10 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization->AntigenRetrieval Blocking Blocking (Normal Goat Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-p-ERK1/2) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Biotinylated anti-Rabbit) PrimaryAb->SecondaryAb Detection Detection (HRP-Streptavidin & DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopy & Imaging Dehydration->Microscopy Quantification Image Analysis & Quantification Microscopy->Quantification

IHC Experimental Workflow

Experimental Protocols

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) brain tissue sections.

1. Materials and Reagents

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized Water

  • Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0

  • Blocking Buffer: 10% Normal Goat Serum in PBS with 0.3% Triton X-100

  • Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, #4370)

  • Biotinylated Secondary Antibody: Goat anti-Rabbit IgG

  • Avidin-Biotin-Peroxidase Complex (ABC) Reagent

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin

  • Mounting Medium

2. Tissue Preparation and Sectioning

  • Following ST1936 or vehicle administration at the desired time points, anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Process the tissue through a series of ethanol and xylene washes and embed in paraffin wax.[1]

  • Cut 5-10 µm thick sections using a microtome and mount on charged glass slides.[6][7]

  • Dry the slides overnight at 37°C.

3. Deparaffinization and Rehydration

  • Immerse slides in two changes of xylene for 5 minutes each.[2][8]

  • Rehydrate the sections by sequential immersion in 100% ethanol (2x3 min), 95% ethanol (1 min), 80% ethanol (1 min), and 70% ethanol (1 min).[2][8]

  • Rinse slides in deionized water for 5 minutes.[9]

4. Antigen Retrieval

  • Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer, pH 6.0.[10]

  • Heat the solution to 95-100°C in a microwave or water bath and maintain at a sub-boiling temperature for 10-20 minutes.[7][10]

  • Allow the slides to cool in the buffer for 20-30 minutes at room temperature.[7][10]

  • Rinse slides in PBS three times for 5 minutes each.

5. Immunohistochemical Staining

  • Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity.[3] Rinse with PBS.

  • Blocking Non-Specific Binding: Circle the tissue section with a hydrophobic pen. Apply blocking buffer (10% Normal Goat Serum in PBS with 0.3% Triton X-100) and incubate for 1 hour at room temperature in a humidified chamber.[11]

  • Primary Antibody Incubation: Dilute the primary anti-p-ERK1/2 antibody in the blocking buffer according to the manufacturer's instructions. Drain the blocking buffer from the slides and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[7][11]

  • Secondary Antibody Incubation: The next day, wash the slides three times for 5 minutes each in PBS. Apply the biotinylated goat anti-rabbit secondary antibody, diluted in PBS, and incubate for 1-2 hours at room temperature.[1][7]

  • Signal Amplification: Wash the slides three times for 5 minutes each in PBS. Apply the ABC reagent and incubate for 30-60 minutes at room temperature.

  • Detection: Wash the slides three times for 5 minutes each in PBS. Apply the DAB substrate solution and monitor color development under a microscope (typically 2-10 minutes).[1][10]

  • Stop the reaction by immersing the slides in deionized water.[7][10]

6. Counterstaining, Dehydration, and Mounting

  • Counterstain the sections with Hematoxylin for 1-2 minutes to visualize cell nuclei.[1]

  • Rinse the slides in running tap water.

  • Dehydrate the sections through a graded series of ethanol (70%, 80%, 95%, 100%) and clear in xylene.[1]

  • Apply a coverslip using a permanent mounting medium.

7. Image Acquisition and Analysis

  • Capture images using a bright-field microscope equipped with a digital camera.

  • For quantitative analysis, define regions of interest and use image analysis software (e.g., ImageJ/Fiji) to count the number of p-ERK1/2 positive cells.[1] Maintain consistent thresholding parameters across all images.

  • Express the data as the number of positive cells per unit area (e.g., per mm²).[1]

References

Application Notes and Protocols for Measuring ERK1/2 Phosphorylation Induced by ST1936 Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 oxalate (B1200264) is a synthetic retinoid that has been identified as a potent inducer of apoptosis in various cancer cell lines. Its mechanism of action is linked to the activation of intracellular signaling pathways that control cell fate. One of the key pathways modulated by ST1936 is the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.

The ERK1/2 signaling cascade is a central pathway that transduces signals from a wide range of extracellular stimuli to regulate fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1] The core of this pathway consists of a three-tiered kinase cascade: RAF, MEK1/2, and ERK1/2. The activation of ERK1/2 is characterized by the dual phosphorylation of specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) by the upstream kinase MEK1/2.

Measuring the phosphorylation status of ERK1/2 is a critical method for assessing the cellular response to compounds like ST1936 oxalate. These application notes provide a comprehensive guide to utilizing this compound as a tool to study ERK1/2 signaling and detail the protocols for accurately quantifying the resulting phosphorylation.

Application Notes

This compound serves as a valuable pharmacological tool for various research applications:

  • Investigating Retinoid Signaling: As a synthetic retinoid, ST1936 can be used to explore the complex signaling networks initiated by retinoid compounds, including both genomic and potentially non-genomic pathways that lead to ERK1/2 activation.

  • Positive Control for ERK1/2 Activation: In screening assays or mechanistic studies, this compound can be employed as a reliable positive control to induce robust ERK1/2 phosphorylation.

  • Elucidating Cell Fate Mechanisms: By inducing both apoptosis and ERK1/2 phosphorylation, ST1936 allows researchers to study the context-dependent role of the ERK pathway in cell survival versus cell death.

  • Drug Discovery and Development: Understanding how ST1936 modulates the ERK1/2 pathway can inform the development of novel therapeutics targeting this cascade in cancer and other diseases.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway for ST1936-Induced ERK1/2 Activation

Retinoids classically exert their effects by binding to nuclear receptors, namely Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][3][4] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[5] The activation of the ERK1/2 pathway by ST1936 may occur through this canonical genomic pathway, leading to the expression of growth factors or other activators of the Ras-Raf-MEK cascade.

ST1936_ERK_Pathway cluster_membrane cluster_cyto Cytoplasm cluster_nuc Nucleus ST1936 This compound in_cyto ST1936->in_cyto CellMembrane Cytoplasm Cytoplasm Nucleus Nucleus RXR_RAR RXR/RAR in_nuc RXR_RAR->in_nuc Translocates RARE RARE Transcription Gene Transcription RARE->Transcription GrowthFactors Growth Factors / Other Proteins Transcription->GrowthFactors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Activates Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK Downstream Downstream Effects (e.g., Apoptosis) pERK->Downstream in_cyto->RXR_RAR Binds in_nuc->RARE Binds

Caption: Proposed signaling cascade of this compound-induced ERK1/2 phosphorylation.

Experimental Workflow for Measuring p-ERK1/2

The following diagram outlines the key steps for treating cells with this compound and subsequently measuring ERK1/2 phosphorylation via Western Blot.

WB_Workflow A 1. Cell Seeding Seed cells in 6-well plates and allow to adhere (24h). B 2. Serum Starvation (Optional) Incubate in low-serum medium (4-16h) to reduce basal p-ERK levels. A->B C 3. This compound Treatment Treat cells with desired concentrations (e.g., 0.1, 1, 10 µM) for various time points. B->C D 4. Cell Lysis Wash with ice-cold PBS and lyse cells in RIPA buffer with inhibitors. C->D E 5. Protein Quantification Determine protein concentration using a BCA assay. D->E F 6. SDS-PAGE Separate protein lysates (20-30 µg) on a polyacrylamide gel. E->F G 7. Western Blot Transfer Transfer separated proteins to a PVDF or nitrocellulose membrane. F->G H 8. Immunoblotting Probe with primary antibodies (anti-p-ERK1/2, anti-Total-ERK1/2) followed by secondary antibodies. G->H I 9. Detection & Analysis Detect signal using ECL and quantify band intensity. Normalize p-ERK to Total ERK. H->I

Caption: Standard experimental workflow for Western Blot analysis of p-ERK1/2.

Experimental Protocols

This section provides a detailed protocol for measuring this compound-induced ERK1/2 phosphorylation in a human cancer cell line (e.g., MCF-7 breast cancer cells) using Western Blot analysis.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours at 37°C and 5% CO2 to allow for adherence.[6][7]

  • Serum Starvation (Optional but Recommended):

    • To minimize basal levels of ERK1/2 phosphorylation, gently aspirate the growth medium.

    • Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Add medium containing low serum (e.g., 0.5% FBS) and incubate for 4 to 16 hours.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in the appropriate cell culture medium to achieve final concentrations for treatment (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a vehicle control using the same final concentration of DMSO.

    • Remove the starvation medium and add the medium containing this compound or vehicle control.

    • Incubate for the desired time points (e.g., 15 min, 30 min, 1h, 2h, 6h). A time-course experiment is recommended to capture the peak phosphorylation.[8]

Protocol 2: Western Blot Analysis of p-ERK1/2 and Total ERK1/2
  • Cell Lysis:

    • After treatment, place the 6-well plates on ice.

    • Aspirate the medium and wash each well twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]

    • Carefully transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[9] Include a pre-stained protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer apparatus. Confirm successful transfer by observing the pre-stained ladder on the membrane.

  • Immunoblotting:

    • Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10]

    • Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2 (Thr202/Tyr204)) diluted 1:1000 to 1:2000 in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated anti-rabbit secondary antibody (diluted 1:5000 to 1:10,000) for 1 hour at room temperature.[11]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing for Total ERK1/2:

    • To normalize for protein loading, the membrane must be probed for total ERK1/2.

    • Wash the membrane in TBST, then incubate in a mild stripping buffer for 15-30 minutes at room temperature.[11]

    • Wash thoroughly with TBST and block again for 1 hour.

    • Incubate with a primary antibody against total ERK1/2 (e.g., Mouse anti-Total-ERK1/2) overnight at 4°C.

    • Repeat the secondary antibody and detection steps as described above.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK1/2 and Total ERK1/2 using densitometry software (e.g., ImageJ).

    • For each sample, calculate the ratio of the p-ERK1/2 signal to the Total ERK1/2 signal.

    • Express the results as a fold change relative to the vehicle-treated control.

Data Presentation

The following tables present representative data from a hypothetical experiment investigating the effect of this compound on ERK1/2 phosphorylation.

Table 1: Dose-Dependent Effect of this compound on ERK1/2 Phosphorylation

Cell Type: MCF-7 | Treatment Duration: 30 minutes

This compound Conc. (µM)Vehicle (DMSO)0.11.010.0
p-ERK / Total ERK Ratio (Normalized) 1.02.56.87.2
Standard Deviation ± 0.15± 0.41± 0.95± 1.10
Table 2: Time-Course of ERK1/2 Phosphorylation with this compound

Cell Type: MCF-7 | Treatment Concentration: 1.0 µM

Time Point0 min (Control)15 min30 min60 min120 min
p-ERK / Total ERK Ratio (Normalized) 1.04.36.53.81.9
Standard Deviation ± 0.12± 0.62± 0.88± 0.55± 0.25

References

Troubleshooting & Optimization

ST1936 oxalate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ST1936 oxalate (B1200264). The information is designed to address common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ST1936 and what is its mechanism of action?

ST1936 is a potent and selective agonist for the serotonin (B10506) 5-HT6 receptor.[1] It is a tryptamine (B22526) derivative, also known as 2-methyl-5-chloro-N,N-dimethyltryptamine (2-methyl-5-chloro-DMT).[2] ST1936 binds with high affinity to the human 5-HT6 receptor.[1][2] Its mechanism of action involves the activation of the 5-HT6 receptor, which is a Gs-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade can further modulate the activity of downstream effectors such as protein kinase A (PKA), extracellular signal-regulated kinase (ERK1/2), and Fyn kinase.[1][4]

Q2: What is the solubility of ST1936 oxalate?

The solubility of this compound has been reported to be up to 100 mM in dimethyl sulfoxide (B87167) (DMSO).[2] However, its aqueous solubility is known to be limited, which can present challenges in experimental settings.

Q3: I am having trouble dissolving this compound in aqueous buffers like PBS. What can I do?

Poor aqueous solubility is a common issue with oxalate salts of small molecules. Here are several strategies you can employ:

  • Prepare a high-concentration stock solution in DMSO: This is the most common and recommended first step. You can then dilute this stock solution into your aqueous buffer or cell culture medium to the desired final concentration. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

  • Use a co-solvent: If DMSO is not suitable for your experiment, other organic solvents like ethanol (B145695) or dimethyl formamide (B127407) can be tested.[5]

  • Adjust the pH: The solubility of oxalate salts can be pH-dependent. Experiment with slightly acidic or basic buffers to see if it improves solubility.

  • Sonication: Gentle sonication can help to break down particles and aid in dissolution.

  • Warming: Gently warming the solution (e.g., to 37°C) can also increase solubility. However, be cautious about the thermal stability of the compound.

Q4: My this compound solution is precipitating in my cell culture medium. How can I prevent this?

Precipitation in cell culture media, which are complex aqueous solutions, is a common problem with poorly soluble compounds. Here are some troubleshooting tips:

  • Lower the final concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the medium.

  • Check for interactions with media components: Some components of cell culture media, such as salts or proteins, can interact with the compound and cause it to precipitate. You may need to test different types of media.

  • Prepare fresh dilutions: Do not store diluted aqueous solutions for long periods. It is best to prepare them fresh for each experiment from a DMSO stock.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound powder Poor aqueous solubility of the oxalate salt.Prepare a concentrated stock solution in DMSO (up to 100 mM). Use sonication or gentle warming to aid dissolution.
Precipitation upon dilution in aqueous buffer The concentration in the aqueous buffer exceeds the solubility limit.Decrease the final concentration of this compound. Ensure the final DMSO concentration is low (typically <0.5%). Prepare fresh dilutions for each experiment.
Cloudy or precipitated solution in cell culture Interaction with media components or exceeding solubility in the complex media.Test different cell culture media. Lower the final concentration of the compound. Ensure the stock solution is fully dissolved before adding to the media.
Inconsistent experimental results Incomplete dissolution or precipitation of the compound leading to inaccurate concentrations.Visually inspect all solutions for any signs of precipitation before use. Prepare stock and working solutions consistently. Consider filtering the final diluted solution through a 0.22 µm filter if precipitation is suspected.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilitySource
Dimethyl sulfoxide (DMSO)Up to 100 mM[2]
Aqueous Buffers (e.g., PBS)Sparingly soluble[5]

Table 2: Receptor Binding Affinity (Ki) of ST1936

ReceptorKi (nM)Source
Human 5-HT613[1]
Human 5-HT7168[1]
Human 5-HT2B245[1]
Human α2 adrenergic300[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder. For 1 mL of a 100 mM stock solution, weigh 32.68 mg.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.

  • For example, to prepare a 100 µM working solution, dilute the 100 mM stock solution 1:1000. To do this, you can first make an intermediate dilution (e.g., 1:100 to get 1 mM) and then a final dilution (1:10).

  • Ensure that the final concentration of DMSO in the working solution is compatible with your experimental system (typically below 0.5%).

  • Prepare the working solution fresh for each experiment and do not store diluted aqueous solutions.

Visualizations

ST1936_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ST1936 ST1936 HT6R 5-HT6 Receptor ST1936->HT6R Gs Gαs HT6R->Gs activates Fyn Fyn Kinase HT6R->Fyn activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ERK ERK1/2 PKA->ERK activates Fyn->ERK phosphorylates CREB CREB (Transcription Factor) ERK->CREB activates Gene Gene Expression CREB->Gene regulates

Caption: ST1936 signaling pathway.

experimental_workflow prep_stock 1. Prepare 100 mM This compound Stock in DMSO prep_working 3. Prepare Working Solution (Dilute stock in media) prep_stock->prep_working cell_culture 2. Culture Cells (e.g., HEK293 expressing 5-HT6R) treat_cells 4. Treat Cells with This compound cell_culture->treat_cells prep_working->treat_cells incubation 5. Incubate for Desired Time treat_cells->incubation assay 6. Perform Downstream Assay (e.g., cAMP measurement) incubation->assay analysis 7. Data Analysis assay->analysis

Caption: In vitro experimental workflow.

References

Technical Support Center: Off-Target Effects of ST1936 Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of ST1936 oxalate (B1200264). It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.

Summary of Off-Target Binding Profile

ST1936 is a high-affinity and selective agonist for the 5-HT6 receptor. However, like many small molecules, it exhibits some degree of binding to other receptors, which can lead to off-target effects. The following table summarizes the known off-target binding affinities of ST1936.

Target ReceptorSpeciesKᵢ (nM)Selectivity vs. 5-HT₆
5-HT₆ Human 13 -
5-HT₇Human16812.9-fold
5-HT₂BHuman24518.8-fold
α₂ AdrenergicHuman30023.1-fold

Note: Data is derived from radioligand binding assays. Lower Kᵢ values indicate higher binding affinity.

Signaling Pathway

ST1936 oxalate, upon binding to the 5-HT₆ receptor, initiates a downstream signaling cascade. The primary mechanism involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Additionally, ST1936 has been shown to modulate intracellular calcium levels and influence the phosphorylation of Fyn kinase and ERK1/2.

ST1936_Signaling ST1936 This compound HT6R 5-HT₆ Receptor ST1936->HT6R Agonist AC Adenylyl Cyclase HT6R->AC Activates Ca2 ↑ [Ca²⁺]i HT6R->Ca2 Fyn Fyn Kinase HT6R->Fyn cAMP ↑ cAMP AC->cAMP pFyn p-Fyn Fyn->pFyn ERK ERK1/2 pFyn->ERK pERK p-ERK1/2 ERK->pERK

This compound Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound like this compound for the 5-HT₆ receptor and potential off-target receptors. The specific details for this compound's initial characterization may vary.

Objective: To determine the binding affinity of this compound for the human 5-HT₆ receptor and a panel of off-target receptors by competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the receptor of interest (e.g., HEK293-h5-HT₆R).

  • Radioligand specific for the target receptor (e.g., [³H]-LSD for 5-HT₆).

  • This compound stock solution.

  • Non-labeled competing ligand for non-specific binding determination (e.g., methiothepin (B1206844) for 5-HT₆).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Cell membranes (typically 10-20 µg of protein per well).

    • This compound at various concentrations.

    • Radioligand at a concentration near its Kₔ.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of the non-labeled competing ligand.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis prep_ligand Prepare ST1936 Dilutions incubation Incubate Membranes, ST1936 & Radioligand prep_ligand->incubation prep_reagents Prepare Membranes & Radioligand prep_reagents->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC₅₀ counting->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff) calc_ic50->calc_ki

Radioligand Binding Assay Workflow

Troubleshooting Guide & FAQs

Q1: I am observing a lower-than-expected potency (higher EC₅₀/IC₅₀) for this compound in my cellular assay. What could be the cause?

A1:

  • Compound Degradation: Ensure that the this compound stock solution is fresh and has been stored properly, protected from light and elevated temperatures. Repeated freeze-thaw cycles should be avoided.

  • Cell Passage Number: High passage numbers of cultured cells can lead to phenotypic drift and altered receptor expression or signaling. Use cells within a consistent and low passage number range.

  • Assay Conditions: Optimize assay parameters such as cell density, incubation time, and concentration of signaling reagents. For agonist stimulation, ensure the incubation time is sufficient to reach equilibrium.

  • Presence of Serum: Components in fetal bovine serum (FBS) can bind to the compound or interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the experiment.

Q2: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A2:

  • Reagent Consistency: Use the same batch of reagents, including cell culture media, serum, and assay components, for a set of comparative experiments.

  • Precise Pipetting: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound.

  • Cell Health: Monitor cell viability and morphology to ensure the cells are healthy and in the logarithmic growth phase.

  • Environmental Control: Maintain consistent temperature, humidity, and CO₂ levels in the incubator and during the assay procedure.

Q3: Could the oxalate counter-ion be affecting my experimental results?

A3: Yes, the oxalate counter-ion can have biological effects, particularly at higher concentrations.

  • Calcium Chelation: Oxalate is a known calcium chelator. In solutions with low calcium concentrations, this could potentially affect calcium-dependent signaling pathways. Ensure your assay buffer has sufficient calcium.

  • Cellular Toxicity: At high concentrations, oxalate can be toxic to some cell types, leading to increased oxidative stress and cell death. If you are using high concentrations of this compound, it is advisable to run a control with sodium oxalate at the equivalent concentration to assess the effect of the counter-ion alone.

Q4: I am seeing a high background signal in my functional assay (e.g., cAMP or calcium flux assay). What can I do?

A4:

  • Constitutive Receptor Activity: Some cell lines overexpressing GPCRs can exhibit constitutive (ligand-independent) activity. If possible, measure the basal signal and subtract it from all measurements. In some cases, an inverse agonist can be used to reduce basal activity.

  • Non-specific Binding of Detection Reagents: Ensure that the detection reagents are not binding non-specifically to the plate or other components. Increase the number of washing steps.

  • Autofluorescence: If using a fluorescence-based assay, check if this compound exhibits autofluorescence at the excitation and emission wavelengths used.

Q5: Are there any known species differences in the affinity of ST1936?

A5: The provided off-target data is for human receptors. The affinity and selectivity of ST1936 may differ for orthologous receptors in other species (e.g., rat, mouse). It is recommended to determine the affinity of ST1936 for the specific species' receptor being used in your experimental model.

Disclaimer: This information is intended for research use only. The off-target profile of this compound may not be exhaustive. It is recommended to perform a broader off-target screening for a comprehensive safety and selectivity assessment in drug development programs.

Technical Support Center: Optimizing ST1936 Oxalate Concentration for Cell Viability Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST1936 oxalate (B1200264). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of ST1936 oxalate in cell viability experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is ST1936 and why is it formulated as an oxalate salt?

A1: ST1936 is a potent and selective agonist for the serotonin-6 (5-HT6) receptor. It is often supplied as an oxalate salt to improve its solubility, stability, and ease of handling for in vitro experiments. The oxalate form allows for consistent and reproducible preparation of stock solutions.

Q2: How does ST1936 impact cell viability?

A2: ST1936, as a 5-HT6 receptor agonist, can influence various signaling pathways that regulate cell proliferation, survival, and apoptosis. The 5-HT6 receptor is known to be expressed in various cancer cell lines, and its activation can lead to downstream effects on pathways such as ERK1/2, mTOR, and intracellular calcium levels, all of which are critical in determining cell fate. The specific effect on cell viability (e.g., pro-proliferative or pro-apoptotic) can be cell-type dependent.

Q3: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?

A3: Inconsistent results can arise from several factors:

  • Stock Solution Preparation: Ensure your this compound stock solution is prepared fresh or properly stored to avoid degradation. It is soluble in DMSO.

  • Oxalate Concentration: While the oxalate counter-ion is generally considered inert at the final diluted concentrations, very high concentrations could potentially affect cellular processes. It is crucial to use a consistent final concentration of the vehicle (e.g., DMSO) across all treatment groups, including the vehicle control.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all influence the cellular response to ST1936. Maintain consistent cell culture practices.

  • Assay Timing: The time course of ST1936's effect on cell viability can vary. Perform a time-course experiment to determine the optimal incubation period.

Q4: My cells are not responding to ST1936 treatment. What should I check?

A4: If you do not observe a response, consider the following:

  • 5-HT6 Receptor Expression: Verify that your cell line expresses the 5-HT6 receptor at sufficient levels. This can be checked by qPCR, Western blot, or immunofluorescence.

  • Compound Activity: Confirm the activity of your this compound batch. If possible, test it in a positive control cell line known to respond to 5-HT6 receptor agonists.

  • Concentration Range: You may need to perform a dose-response experiment over a wider concentration range to identify the effective concentration for your specific cell line.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Cell Viability in Vehicle Control High concentration of DMSO or other solvent.Ensure the final concentration of the solvent is low (typically <0.1%) and consistent across all wells. Run a solvent toxicity curve to determine the maximum tolerated concentration.
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider avoiding the outer wells of the plate, which are more prone to evaporation.
Unexpected Increase in Cell Viability ST1936 may have a pro-proliferative effect in your cell model. The chosen assay may not be suitable.Confirm the result with an alternative viability assay (e.g., direct cell counting). Investigate the downstream signaling pathways to understand the mechanism.
Precipitation of ST1936 in Culture Media The concentration of ST1936 exceeds its solubility in the media.Prepare a higher concentration stock in DMSO and dilute it further in the media. Ensure thorough mixing upon dilution. Do not store diluted solutions for extended periods.

Experimental Protocols

Protocol: Assessing Cell Viability using the MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure changes in cell viability following treatment with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan (B1609692) crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Express the results as a percentage of the vehicle control.

Data Presentation

Table 1: Representative Data for the Effect of this compound on Cancer Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1062.5 ± 7.3
5041.2 ± 5.9
10025.8 ± 4.5

Note: This table presents illustrative data. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with ST1936 prep_cells->treat_cells prep_st1936 Prepare this compound Dilutions prep_st1936->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate analyze_data Calculate % Cell Viability read_plate->analyze_data

Caption: Workflow for assessing this compound's effect on cell viability.

Signaling Pathway

signaling_pathway st1936 This compound htr6 5-HT6 Receptor st1936->htr6 activates g_protein Gs Protein htr6->g_protein activates mtor mTOR htr6->mtor activates fyn Fyn Kinase htr6->fyn activates ca_signal Ca2+ Signaling htr6->ca_signal modulates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates erk ERK1/2 pka->erk activates proliferation Proliferation erk->proliferation apoptosis Apoptosis erk->apoptosis inhibits/promotes (context-dependent) mtor->proliferation mtor->apoptosis inhibits fyn->erk ca_signal->apoptosis can trigger cell_viability Cell Viability proliferation->cell_viability apoptosis->cell_viability

Caption: ST1936-activated 5-HT6 receptor signaling pathways impacting cell viability.

Technical Support Center: Troubleshooting In Vivo Delivery of ST1936 Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the in vivo delivery of ST1936 oxalate (B1200264). The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My ST1936 oxalate solution is precipitating upon dilution for in vivo administration. How can I prevent this?

A1: Precipitation is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous vehicle for in vivo use. This phenomenon, often termed "solvent shock," occurs when the drug's solubility limit is exceeded in the final formulation.

Troubleshooting Steps:

  • Optimize Vehicle Composition: this compound is soluble in DMSO. For in vivo administration, especially via intraperitoneal (IP) injection, it is crucial to minimize the final DMSO concentration to avoid toxicity. A common strategy is to prepare a high-concentration stock of this compound in 100% DMSO and then dilute it in a suitable aqueous vehicle.

    • Recommended Vehicles: Consider using a vehicle containing co-solvents and/or surfactants to improve solubility. A widely used vehicle for poorly soluble compounds is a mixture of DMSO, PEG400 (polyethylene glycol 400), and saline or PBS. A typical ratio to start with is 10% DMSO, 40% PEG400, and 50% saline.

    • Stepwise Dilution: Instead of a single, large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock with PEG400, and then slowly add the saline or PBS while vortexing to maintain solubility.

  • Sonication: After preparing the final formulation, sonication can help to redissolve any small precipitates and create a more uniform suspension.

  • Warm the Vehicle: Gently warming the vehicle (to no more than 37°C) before adding the this compound stock solution can sometimes improve solubility. However, be cautious, as excessive heat can degrade the compound.

  • pH Adjustment: Since ST1936 is a tryptamine (B22526) derivative, the pH of the final solution can influence its stability and solubility. Tryptamines are generally more stable in slightly acidic conditions. Ensure the final pH of your formulation is within a physiologically acceptable range (typically pH 6.0-7.4 for IP injections).

Q2: I am observing high variability in my experimental results between animals in the same treatment group. What could be the cause?

A2: High variability in in vivo experiments can stem from several factors, from the formulation itself to the administration technique.

Troubleshooting Steps:

  • Ensure Homogeneous Formulation: If your formulation is a suspension, ensure it is uniformly mixed before each injection. Gently vortex the solution before drawing each dose to ensure consistent drug concentration.

  • Standardize Administration Technique: Inconsistent injection volumes or sites can lead to variable drug absorption.

    • Injection Volume: For mice, the typical maximum volume for an IP injection is 10 mL/kg. Ensure you are using a consistent and appropriate volume for the animal's weight.

    • Injection Site: For IP injections in mice, the recommended site is the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum. Consistent placement of the injection is key.

  • Animal Acclimation: Ensure that animals are properly acclimated to the housing conditions and handling procedures before the experiment begins to minimize stress-induced variability.

  • Prepare Fresh Formulations: The stability of this compound in an aqueous vehicle may be limited. It is best practice to prepare the formulation fresh on the day of use. Do not store diluted aqueous solutions for extended periods.

Q3: I am not observing the expected therapeutic efficacy at the tested doses. What should I consider?

A3: A lack of in vivo efficacy despite promising in vitro data can be due to issues with drug exposure at the target site.

Troubleshooting Steps:

  • Pharmacokinetics (PK) and Bioavailability: The route of administration significantly impacts the bioavailability of a compound. If you are administering this compound orally, its absorption may be poor. Intraperitoneal or intravenous (IV) administration generally leads to higher bioavailability. Consider conducting a pilot PK study to determine the concentration of ST1936 in the plasma and target tissue over time.

  • Dose Range: It's possible the doses you are testing are not within the therapeutic window. Conduct a dose-response study to identify the optimal dose.

  • Metabolism: ST1936 could be rapidly metabolized in vivo. Understanding the metabolic stability of the compound can provide insights into its half-life and required dosing frequency.

  • Target Engagement: Confirm that ST1936 is reaching its target, the 5-HT6 receptor, in the brain. This can be assessed through techniques like ex vivo receptor occupancy studies.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₇ClN₂・C₂H₂O₄Santa Cruz Biotechnology
Molecular Weight326.78 g/mol Santa Cruz Biotechnology
Purity≥98%Santa Cruz Biotechnology
SolubilitySoluble in DMSOLabSolutions
StorageStore at -20°C as a solidLabSolutions

Table 2: Recommended Vehicle Compositions for In Vivo Delivery of this compound

Vehicle CompositionAdministration RouteNotes
10% DMSO, 40% PEG400, 50% SalineIntraperitoneal (IP)A common vehicle for poorly soluble compounds. Prepare by first mixing DMSO and PEG400, then adding saline.
5-10% DMSO in Saline or PBSIntraperitoneal (IP)Simpler vehicle, but may require more vigorous mixing or sonication to maintain solubility. The final DMSO concentration should be kept as low as possible.
0.5% Carboxymethyl cellulose (B213188) (CMC) in water with 0.1% Tween 80Oral GavageA common vehicle for oral administration of suspensions. The this compound would be suspended in this vehicle.

Experimental Protocols

Detailed Methodology for Intraperitoneal (IP) Injection of this compound in Mice

This protocol provides a general guideline. The final concentration and dosing volume should be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile 0.9% saline

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

Procedure:

  • Preparation of Stock Solution (e.g., 10 mg/mL in DMSO):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for 10 mg of this compound, add 1 mL of DMSO).

    • Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for short periods, protected from light.

  • Preparation of Dosing Solution (e.g., 1 mg/mL in 10% DMSO, 40% PEG400, 50% Saline):

    • This formulation is for a final dose of 10 mg/kg with an injection volume of 10 mL/kg. Adjust concentrations as needed for your target dose.

    • In a sterile microcentrifuge tube, add 100 µL of the 10 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of sterile PEG400 to the tube.

    • Vortex the mixture thoroughly.

    • Slowly add 500 µL of sterile 0.9% saline to the mixture while continuously vortexing. This slow addition is crucial to prevent precipitation.

    • Visually inspect the solution for any precipitates. If present, sonicate the solution for 5-10 minutes in a water bath sonicator.

    • Prepare the dosing solution fresh on the day of the experiment.

  • Animal Dosing:

    • Weigh each mouse to determine the correct injection volume.

    • Gently vortex the dosing solution immediately before drawing it into the syringe to ensure homogeneity.

    • Restrain the mouse appropriately. For an IP injection, position the mouse with its head tilted slightly downwards.

    • Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle.

    • Aspirate slightly to ensure you have not entered a blood vessel or organ.

    • Inject the solution slowly and steadily.

    • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualization

ST1936_Signaling_Pathway ST1936 This compound HTR6 5-HT6 Receptor ST1936->HTR6 Binds & Activates Gas Gαs HTR6->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA PKA cAMP->PKA Activates Fyn Fyn PKA->Fyn Activates ERK ERK1/2 Fyn->ERK Phosphorylates & Activates CREB CREB (Transcription Factor) ERK->CREB Phosphorylates & Activates Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Regulates

Caption: Signaling pathway of ST1936 via the 5-HT6 receptor.

Preventing degradation of ST1936 oxalate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and handling of ST1936 oxalate (B1200264) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid ST1936 oxalate and its solutions?

For optimal stability, solid this compound should be stored at -20°C for long-term storage and at +4°C for short-term use.[1] Stock solutions, once prepared, should be aliquoted into tightly sealed vials and stored at -20°C or -80°C to minimize freeze-thaw cycles. It is not recommended to store solutions for long periods; they should be used as soon as possible after preparation.[2] To prevent degradation, solutions should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[3]

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][4] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cellular toxicity.

Q3: My this compound solution has changed color. What does this indicate?

A color change in a solution of an indole-containing compound like ST1936 often suggests degradation.[3] This is typically due to oxidation of the indole (B1671886) ring, which can lead to the formation of colored byproducts. If you observe a color change, it is recommended to prepare a fresh solution.

Q4: What are the primary factors that can cause the degradation of this compound in solution?

The stability of indole-based compounds like ST1936 in solution is primarily affected by:

  • pH: Extreme pH values can catalyze the degradation of the indole ring.[3]

  • Light: Exposure to light can induce photodegradation.[3]

  • Temperature: Higher temperatures generally accelerate the rate of degradation.[3]

  • Oxidizing agents: The indole ring is susceptible to oxidation.[3][5]

Q5: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is advisable to:

  • Prepare fresh solutions immediately before use.

  • Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Protect solutions from light at all times.

  • Use high-purity solvents and avoid the presence of oxidizing agents.

  • For aqueous buffers, consider the pH stability of the compound and buffer components.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.

Possible Cause Troubleshooting Steps Resolution
Degradation of stock solution 1. Check the age and storage conditions of your stock solution. 2. Visually inspect the solution for any color change or precipitate.Prepare a fresh stock solution from solid this compound. Aliquot the new stock and store it properly at -20°C or -80°C, protected from light.
Instability in assay medium The compound may be degrading in the aqueous-based cell culture or assay buffer over the course of the experiment.Prepare the final dilution in the assay medium immediately before adding it to your experimental setup. Consider performing a time-course experiment to assess the stability of ST1936 in your specific medium.
Precipitation in aqueous medium Adding a concentrated DMSO stock solution to an aqueous buffer can sometimes cause the compound to precipitate out of solution.Visually inspect for any precipitate after dilution. If precipitation occurs, try using a lower final concentration or a different solubilization strategy, such as using a co-solvent system if compatible with your assay.
Incorrect concentration Errors in weighing the solid compound or in performing dilutions.Re-calculate all dilutions. If the problem persists, prepare a new stock solution, ensuring accurate weighing.

Issue 2: Appearance of unexpected peaks during HPLC analysis of this compound solution.

Possible Cause Troubleshooting Steps Resolution
On-column or in-autosampler degradation The compound may be degrading during the analytical process due to factors like mobile phase pH, temperature, or light exposure in the autosampler.1. Ensure the mobile phase pH is compatible with the stability of indole compounds. 2. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 3. Use amber or light-blocking autosampler vials.[3]
Oxidative degradation Exposure of the solution to air (oxygen) can lead to the formation of oxidized byproducts.Degas your solvents and sample solutions. If possible, prepare samples under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis If the compound is susceptible to hydrolysis, the aqueous component of the mobile phase could be causing degradation.Investigate the use of a non-aqueous mobile phase if your compound is known to be labile in aqueous conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Additional Considerations
Solid-20°CLong-termStore in a tightly sealed container, protected from light.
Solid+4°CShort-termStore in a tightly sealed container, protected from light.
DMSO Stock Solution-20°C or -80°CUp to 1 monthAliquot to avoid freeze-thaw cycles; use amber vials.
Aqueous Working Solution2-8°CUse immediatelyPrepare fresh before each experiment; protect from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in experimental buffers or media.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes).

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer using HPLC

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound DMSO stock solution

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid or trifluoroacetic acid)

  • Temperature-controlled incubator or water bath

  • Autosampler vials (amber or light-protected)

Procedure:

  • Prepare a fresh dilution of this compound from the DMSO stock into the experimental aqueous buffer to the final working concentration.

  • Immediately inject a sample of this solution (t=0) into the HPLC system to obtain an initial chromatogram and peak area.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Analyze the chromatograms to monitor the decrease in the peak area of the parent ST1936 compound and the appearance of any new peaks corresponding to degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Amber Vials vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Assay Medium thaw->dilute add Add to Experiment dilute->add

Caption: Workflow for the preparation and use of this compound solutions.

degradation_pathway cluster_factors Degradation Factors ST1936 ST1936 (Indole Derivative) Oxidized Oxidized Products (e.g., Hydroxylated Indoles) ST1936->Oxidized Other Other Degradants ST1936->Other Cleavage Ring Cleavage Products Oxidized->Cleavage Light Light (Photodegradation) Light->ST1936 pH Extreme pH (Acid/Base Catalysis) pH->ST1936 Oxygen Oxygen (Oxidation) Oxygen->ST1936 Temp High Temperature Temp->ST1936

Caption: Potential degradation pathways for indole-based compounds like ST1936.

References

Navigating Experimental Variability with ST1936 Oxalate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing ST1936 oxalate (B1200264), a selective and high-affinity 5-HT6 receptor agonist. Addressing the potential for variability in experimental outcomes is critical for robust and reproducible research. This resource offers detailed troubleshooting advice, frequently asked questions, comprehensive experimental protocols, and key data to support your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is ST1936 oxalate and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the serotonin (B10506) 6 (5-HT6) receptor.[1] Its primary mechanism of action involves binding to and activating the 5-HT6 receptor, which is a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This activation stimulates downstream signaling cascades, including the phosphorylation of Fyn kinase and ERK1/2, as well as an increase in intracellular calcium concentration.[2][3]

Q2: What is the solubility and recommended storage for this compound?

A2: this compound is soluble in DMSO up to 100 mM.[4] For long-term stability, it is recommended to store the compound at +4°C.[2] It is advised to use freshly prepared solutions and avoid long-term storage of solutions.[5]

Q3: What is the purity of commercially available this compound?

A3: Commercially available this compound typically has a purity of ≥98%, as determined by HPLC.[1][2]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is a high-affinity 5-HT6 receptor agonist, it also displays moderate affinity for the human α2 adrenergic receptor.[2][3] Researchers should consider this potential off-target activity when designing experiments and interpreting results.

Troubleshooting Guide

Issue 1: High Variability in Experimental Results

  • Question: We are observing significant well-to-well or experiment-to-experiment variability in our cell-based assays when using this compound. What are the potential causes and solutions?

  • Answer: Variability can stem from several factors:

    • Inconsistent Cell Health and Density: Ensure a consistent cell passage number and seeding density. Cells that are over-confluent or unhealthy may respond differently to stimulation.

    • Ligand Concentration and Preparation: Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. As recommended, avoid long-term storage of solutions.[5]

    • Assay Conditions: Minor fluctuations in incubation times, temperature, or buffer composition can impact results. Standardize all assay parameters and include appropriate positive and negative controls in every experiment.

    • Inconsistent Handling: Ensure uniform mixing and dispensing of reagents across all wells and plates.

Issue 2: Unexpected or No Cellular Response

  • Question: We are not observing the expected increase in intracellular calcium or ERK1/2 phosphorylation after treating our cells with this compound. What should we troubleshoot?

  • Answer:

    • Receptor Expression: Confirm the expression of functional 5-HT6 receptors in your cell line. This can be done via techniques like Western blotting, qPCR, or a radioligand binding assay.

    • Ligand Integrity: Verify the integrity of your this compound stock. If possible, compare its performance to a new lot of the compound.

    • Assay Sensitivity: Your detection method may not be sensitive enough to measure the change in the signaling molecule. Optimize your assay by adjusting antibody concentrations (for Western blotting) or the concentration of fluorescent indicators.

    • Cellular Context: The signaling response to 5-HT6 receptor activation can be cell-type specific. The downstream pathways observed in one cell line may not be as prominent in another.

Issue 3: Potential Off-Target Effects

  • Question: Our experimental results are difficult to interpret, and we suspect off-target effects might be at play. How can we investigate this?

  • Answer:

    • Use of Antagonists: Pre-treat your cells with a selective 5-HT6 receptor antagonist before adding this compound. If the observed effect is blocked by the antagonist, it is likely mediated by the 5-HT6 receptor.

    • Control for α2 Adrenergic Receptor Activity: Given the moderate affinity of this compound for the α2 adrenergic receptor, consider using a selective α2 adrenergic receptor antagonist in a parallel experiment to determine if this receptor is contributing to the observed cellular response.[2][3]

    • Dose-Response Curve: Generate a full dose-response curve for this compound. Off-target effects may only become apparent at higher concentrations.

Quantitative Data

The binding affinity of this compound for various human receptors is summarized in the table below. These Ki values represent the concentration of the compound required to occupy 50% of the receptors, with lower values indicating higher affinity.

ReceptorKi (nM)
Human 5-HT613[2][3]
Human 5-HT7168[2]
Human 5-HT2B245[2]
Human α2 adrenergic300[2][3]

Experimental Protocols

Detailed Methodology: In Vitro Calcium Mobilization Assay

This protocol describes a cell-based assay to measure the increase in intracellular calcium following stimulation with this compound in a cell line expressing the human 5-HT6 receptor (e.g., HEK293-5HT6).

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture:

    • Culture HEK293-5HT6 cells in T-75 flasks with supplemented DMEM at 37°C in a 5% CO2 incubator.

    • The day before the assay, seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubate overnight.

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in HBSS with 20 mM HEPES to the desired final concentrations.

    • Prepare the Fluo-4 AM loading solution by adding Fluo-4 AM and Pluronic F-127 to HBSS with 20 mM HEPES.

  • Cell Loading with Calcium Indicator:

    • Remove the culture medium from the 96-well plate.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

    • Wash the cells twice with HBSS with 20 mM HEPES.

    • Add 100 µL of HBSS with 20 mM HEPES to each well and incubate for 30 minutes at room temperature in the dark.

  • Measurement of Calcium Flux:

    • Place the 96-well plate in the fluorescence plate reader.

    • Set the plate reader to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) every second for a total of 120 seconds.

    • After 20 seconds of baseline reading, inject the this compound dilutions into the wells.

    • Continue recording the fluorescence for the remaining time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve.

Visualizations

ST1936_Signaling_Pathway ST1936 This compound Receptor 5-HT6 Receptor (GPCR) ST1936->Receptor G_Protein G Protein (Gs) Receptor->G_Protein Ca ↑ Intracellular Ca2+ Receptor->Ca Phosphorylation_Fyn Phosphorylation Receptor->Phosphorylation_Fyn AC Adenylyl Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Phosphorylation_ERK Phosphorylation PKA->Phosphorylation_ERK Fyn Fyn Kinase Fyn->Phosphorylation_ERK ERK ERK1/2 Phosphorylation_Fyn->Fyn Phosphorylation_ERK->ERK

References

Technical Support Center: Controlling for ST1936 Oxalate Vehicle Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the selective 5-HT6 receptor agonist ST1936 oxalate (B1200264), understanding and controlling for the effects of its vehicle are paramount for generating accurate and reproducible experimental data. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to vehicle effects in both in-vitro and in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving ST1936 oxalate?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For experimental use, a stock solution is typically prepared in 100% DMSO and then further diluted to the final working concentration in an aqueous buffer, such as sterile saline (for in-vivo studies) or cell culture medium (for in-vitro studies). This two-step dilution is critical to minimize the final concentration of DMSO in the experimental system.

Q2: What are the potential confounding effects of the this compound vehicle?

A2: The vehicle for this compound can introduce two primary confounding factors:

  • DMSO Effects: DMSO is not biologically inert. At certain concentrations, it can affect cell viability, membrane permeability, and gene expression. It is crucial to maintain a low final concentration of DMSO in your experiments.

  • Oxalate Effects: As ST1936 is supplied as an oxalate salt, the vehicle will contain oxalate ions. Oxalate can chelate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), potentially impacting cellular signaling pathways that are dependent on these ions. High concentrations of oxalate can also be cytotoxic.

Q3: How can I control for the effects of the this compound vehicle in my experiments?

A3: A proper vehicle control group is essential. This group should be treated with a solution containing all components of the drug vehicle (e.g., DMSO and the aqueous buffer) at the exact same final concentrations as the ST1936-treated group, but without the ST1936 compound itself. This allows you to isolate the effects of ST1936 from any effects induced by the vehicle.

Troubleshooting Guides

In-Vitro Experiments

Issue 1: High background signal or unexpected effects in the vehicle control group.

  • Possible Cause: The final DMSO concentration is too high, leading to off-target cellular responses.

  • Troubleshooting Steps:

    • Determine DMSO Tolerance: Conduct a dose-response experiment with your specific cell line using a range of DMSO concentrations (e.g., 0.01% to 1.0%) to identify the highest concentration that does not significantly affect cell viability or the experimental endpoint.

    • Maintain Low Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your cell culture medium. If the solubility of ST1936 requires a higher concentration, ensure it is below the cytotoxic threshold for your cell line and is consistent across all treatment groups.

    • Consistent Vehicle Control: Prepare a vehicle control with the exact same final DMSO concentration as your highest ST1936 concentration group.

Issue 2: Poor reproducibility of ST1936 effects.

  • Possible Cause: Inconsistent preparation of the this compound stock or working solutions.

  • Troubleshooting Steps:

    • Fresh Stock Solutions: Prepare fresh stock solutions of this compound in 100% DMSO for each experiment to avoid degradation.

    • Serial Dilutions: Perform serial dilutions of the DMSO stock in your cell culture medium to achieve the desired final concentrations. Ensure thorough mixing at each dilution step.

    • pH and Osmolality: Check if the addition of the this compound solution significantly alters the pH or osmolality of the culture medium. If necessary, adjust the buffer composition of your vehicle control to match.

In-Vivo Experiments

Issue 1: Adverse reactions or toxicity observed in the vehicle control group.

  • Possible Cause: The concentration of DMSO administered is too high, or the formulation is causing irritation.

  • Troubleshooting Steps:

    • Minimize DMSO Concentration: Keep the final concentration of DMSO in the injection solution as low as possible, ideally below 10%.

    • Consider Alternative Solvents: If ST1936 solubility permits, explore co-solvent systems to reduce the reliance on DMSO. For example, a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline can sometimes improve solubility while reducing toxicity.

    • Route of Administration: The route of administration can influence tolerance. Intraperitoneal (i.p.) injections may be more irritating than subcutaneous (s.c.) or oral (p.o.) administration.

Issue 2: Variability in drug exposure and efficacy.

  • Possible Cause: Poor solubility or precipitation of this compound in the final vehicle upon dilution from the DMSO stock.

  • Troubleshooting Steps:

    • Solubility Check: After preparing the final dosing solution, visually inspect for any precipitation. A brief sonication may help to redissolve the compound.

    • Formulation Optimization: Experiment with different vehicle compositions to improve the solubility and stability of this compound. This may involve adjusting the ratio of DMSO to the aqueous component.

    • Pharmacokinetic Analysis: If significant variability persists, consider conducting a pilot pharmacokinetic study to assess the absorption and distribution of ST1936 in your chosen vehicle.

Data Presentation

Table 1: Recommended Final DMSO Concentrations for In-Vitro and In-Vivo Experiments

Experimental SystemRecommended Final DMSO ConcentrationMaximum Tolerated Concentration (Cell/Animal Dependent)
In-Vitro Cell Cultures≤ 0.1%0.5% - 1.0%
In-Vivo (Rodents)≤ 5%10%

Experimental Protocols

Protocol 1: Preparation of this compound and Vehicle Control for In-Vitro Assays
  • Prepare this compound Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound powder in 100% sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until fully dissolved.

    • Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • Thaw a stock solution aliquot.

    • Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Prepare Vehicle Control:

    • Prepare a vehicle control solution by adding the same volume of 100% DMSO to the cell culture medium as was used to prepare the highest concentration of the ST1936 working solution. This ensures the final DMSO concentration is identical between the highest treatment group and the vehicle control.

  • Cell Treatment:

    • Add the prepared working solutions and the vehicle control to your cell cultures.

Protocol 2: Preparation of this compound and Vehicle Control for In-Vivo (i.p. Injection in Mice)
  • Prepare this compound Stock Solution (10 mg/mL):

    • Dissolve this compound powder in 100% sterile DMSO to a concentration of 10 mg/mL.

    • Vortex and gently warm if necessary to ensure complete dissolution.

  • Prepare Dosing Solution (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse):

    • For a 10 mg/kg dose, a 25g mouse requires 0.25 mg of ST1936.

    • To inject a volume of 0.25 mL, the final concentration needs to be 1 mg/mL.

    • Dilute the 10 mg/mL DMSO stock solution 1:10 in sterile saline. For example, add 100 µL of the 10 mg/mL stock to 900 µL of sterile saline. This results in a final DMSO concentration of 10%.

  • Prepare Vehicle Control:

    • Prepare the vehicle control by mixing 10% DMSO in sterile saline (e.g., 100 µL of DMSO in 900 µL of saline).

  • Administration:

    • Administer the prepared dosing solution or vehicle control to the animals via intraperitoneal injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).

Mandatory Visualizations

ST1936_Signaling_Pathway ST1936 This compound HTR6 5-HT6 Receptor ST1936->HTR6 Agonist AC Adenylyl Cyclase HTR6->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA ERK ERK Signaling PKA->ERK CREB CREB Phosphorylation PKA->CREB Gene Gene Expression (Neuronal Plasticity) ERK->Gene CREB->Gene

Caption: Signaling pathway of the 5-HT6 receptor agonist ST1936.

Experimental_Workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment ST1936_Stock This compound in 100% DMSO (Stock Solution) ST1936_Working ST1936 Working Solutions (Diluted in Aqueous Buffer) ST1936_Stock->ST1936_Working Vehicle_Stock 100% DMSO (Vehicle Stock) Vehicle_Control Vehicle Control (DMSO in Aqueous Buffer) Vehicle_Stock->Vehicle_Control Treatment_Group Treatment Group ST1936_Working->Treatment_Group Control_Group Vehicle Control Group Vehicle_Control->Control_Group Data Data Analysis and Comparison Treatment_Group->Data Control_Group->Data

Caption: Experimental workflow for controlling ST1936 vehicle effects.

Technical Support Center: Minimizing ST1936 Oxalate Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing potential toxicity associated with the use of ST1936 oxalate (B1200264) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is ST1936 and why is it formulated as an oxalate salt?

A1: ST1936 is a selective and high-affinity agonist for the serotonin (B10506) 6 (5-HT6) receptor. It is often formulated as an oxalate salt to improve its solubility, stability, and handling properties, which is a common practice in pharmaceutical development.[1][2][3] However, the oxalate counter-ion can sometimes contribute to cytotoxicity in in vitro experiments.

Q2: What are the known downstream signaling pathways of ST1936?

A2: As a 5-HT6 receptor agonist, ST1936 is known to activate the Gs alpha subunit of the G protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Downstream of this, ST1936 can also modulate the activity of the Extracellular signal-Regulated Kinase (ERK) pathway, often through the involvement of the Fyn kinase.[4][5][6][7][8]

Q3: What are the potential applications of ST1936 in research?

A3: While initially investigated for its roles in the central nervous system, particularly in relation to cognition and mood disorders, the 5-HT6 receptor is also expressed in various cancer cell types.[9][10] Emerging research suggests that serotonin signaling pathways can influence cancer cell proliferation and survival, indicating a potential role for 5-HT6 receptor modulators like ST1936 in oncology research.[4]

Q4: What is the primary cause of ST1936 oxalate toxicity in cell culture?

A4: The toxicity observed with this compound in cell culture can stem from two main sources: the pharmacological activity of ST1936 itself (on-target or off-target effects at high concentrations) and the presence of the oxalate counter-ion. Oxalate can be toxic to cells, primarily through the formation of calcium oxalate crystals in the culture medium, which can cause membrane damage and induce oxidative stress.[11][12][13][14]

Q5: How can I differentiate between ST1936-induced and oxalate-induced toxicity?

A5: To distinguish between the toxicity of the parent compound and the oxalate salt, you can perform a comparative experiment. If available, test the free base form of ST1936 alongside the oxalate salt at equimolar concentrations. Alternatively, you can run a control experiment with sodium oxalate at the same molar concentration as the oxalate in your this compound treatment.[14] This will help you determine the contribution of the oxalate to the observed cytotoxicity.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Symptoms:

  • Cloudiness or visible particulate matter in the culture medium upon addition of this compound stock solution.

  • Crystalline structures observed at the bottom of the culture vessel under a microscope.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Poor Aqueous Solubility This compound has limited solubility in aqueous solutions like cell culture media, especially at higher concentrations.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity.[15]
"Salting Out" Effect Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to precipitate out of solution.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium.
Formation of Calcium Oxalate Crystals Cell culture media contain calcium ions, which can react with the oxalate from this compound to form insoluble calcium oxalate crystals.[16][17]Consider using a calcium-free or low-calcium medium for initial experiments if compatible with your cell line. Alternatively, prepare fresh media with this compound immediately before use to minimize the time for crystal formation.
Temperature Fluctuations Changes in temperature can affect the solubility of the compound.Always use pre-warmed (37°C) cell culture medium for dilutions and experiments. Avoid repeated warming and cooling of media containing the compound.
Issue 2: High Cell Death Observed Even at Low Concentrations of this compound

Symptoms:

  • Significant decrease in cell viability (e.g., as measured by MTT or other viability assays) at concentrations where the pharmacological effect is expected to be minimal.

  • Visible signs of cell stress, such as rounding, detachment, and membrane blebbing.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Oxalate Toxicity The oxalate counter-ion is inducing cytotoxicity, potentially through the formation of microcrystals and oxidative stress.[11][12][13][14]Include an "oxalate control" (sodium oxalate at the same molarity) in your experiments to quantify the effect of the oxalate alone.
On-target Cytotoxicity The pharmacological activity of ST1936, even at low concentrations, may be detrimental to your specific cell line.Perform a detailed dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and use concentrations well below this for mechanistic studies.
Off-target Effects At higher concentrations, ST1936 may interact with other receptors or cellular targets, leading to toxicity.Review the receptor binding profile of ST1936 for potential off-target interactions and consider using a more selective compound if available.
Solvent Toxicity If using a DMSO stock, the final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is as low as possible, ideally below 0.1%, and always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 326.78 g/mol = 3.27 mg

  • Dissolving in DMSO: Carefully weigh 3.27 mg of this compound and dissolve it in 1 mL of sterile DMSO in a microcentrifuge tube. Vortex thoroughly to ensure complete dissolution. This is your 10 mM stock solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, you can perform a 1:100 dilution of a 1 mM intermediate dilution. c. Always prepare fresh working solutions immediately before treating your cells.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the old medium and treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualizations

ST1936_Signaling_Pathway ST1936 This compound HTR6 5-HT6 Receptor ST1936->HTR6 Agonist Gs Gαs HTR6->Gs Activates Fyn Fyn Kinase HTR6->Fyn Interacts with AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK/MAPK Pathway PKA->ERK Modulates CREB CREB PKA->CREB Phosphorylates Fyn->ERK Activates Gene Gene Transcription (Proliferation, Survival) ERK->Gene Regulates CREB->Gene Regulates

Caption: Downstream signaling pathway of ST1936 as a 5-HT6 receptor agonist.

Troubleshooting_Workflow start Start: Observed Cytotoxicity or Precipitation check_stock 1. Check Stock Solution (Clear? Correct Solvent?) start->check_stock check_dilution 2. Review Dilution Method (Serial Dilution? Pre-warmed Media?) check_stock->check_dilution check_concentration 3. Assess Final Concentration (Dose-Response Curve) check_dilution->check_concentration oxalate_control 4. Run Oxalate Control (Sodium Oxalate) check_concentration->oxalate_control viability_assay 5. Refine Viability Assay (Time course, Cell Density) oxalate_control->viability_assay alt_salt 6. Consider Alternative Salt Form (e.g., HCl salt if available) viability_assay->alt_salt

References

Technical Support Center: Enhancing the Bioavailability of ST1936 Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of ST1936 oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What is ST1936 oxalate and what are its key properties?

This compound is a high-affinity and selective agonist for the 5-HT6 serotonin (B10506) receptor.[1][2] It is commonly used in research to investigate the role of the 5-HT6 receptor in various physiological processes.[3][4] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C13H17ClN2・C2H2O4[1]
Molecular Weight 326.78 g/mol [1]
Solubility Soluble in DMSO (up to 100 mM)[1][5][6]
Aqueous Solubility Not specified, but likely low due to the nature of similar compounds.General knowledge
Purity ≥98%[1][2]

Q2: What is bioavailability and why is it a concern for this compound?

Q3: What are the common reasons for poor bioavailability of a research compound like this compound?

Common factors contributing to poor bioavailability include:

  • Low aqueous solubility: The drug does not dissolve well in the gastrointestinal fluids, limiting its absorption.[12][13]

  • Poor permeability: The drug cannot efficiently cross the intestinal membrane to enter the bloodstream.

  • First-pass metabolism: The drug is extensively metabolized in the liver before it can reach systemic circulation.[7]

  • Instability: The drug degrades in the acidic environment of the stomach.

Q4: What are the initial steps to consider for improving the bioavailability of this compound?

Initial strategies to explore for enhancing the bioavailability of poorly soluble compounds like this compound include:

  • Particle size reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[9][13]

  • Use of formulation vehicles: Employing solvents, co-solvents, or surfactants can improve solubility.[9][12]

  • Salt form optimization: While ST1936 is already in an oxalate salt form, exploring other salt forms could potentially improve solubility and absorption.[8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[12]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the development of formulations to improve the bioavailability of this compound.

Problem 1: Low and variable oral absorption in animal studies.
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of this compound.1. Micronization/Nanonization: Reduce the particle size of the this compound powder.Increased surface area leading to a faster dissolution rate and potentially higher absorption.[9]
Precipitation of the compound in the gastrointestinal tract.2. Formulation with Solubilizing Agents: Prepare a formulation using co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins.[9][12]Improved solubility and stability of the compound in the GI tract, preventing precipitation and enhancing absorption.
Degradation in the acidic stomach environment.3. Enteric Coating: If using a solid dosage form, apply an enteric coating to protect the compound from stomach acid and allow for release in the intestine.Protection of the compound, leading to a higher amount of intact drug available for absorption.
Problem 2: Inconsistent results between in vitro dissolution and in vivo bioavailability studies.
Possible Cause Troubleshooting Step Expected Outcome
In vitro dissolution medium does not accurately reflect in vivo conditions.1. Use of Biorelevant Dissolution Media: Employ simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) that contain enzymes and bile salts to better mimic the in vivo environment.A more accurate prediction of in vivo dissolution and absorption behavior.
Permeability is the rate-limiting step, not dissolution.2. Caco-2 Permeability Assay: Conduct an in vitro Caco-2 cell permeability assay to assess the intestinal permeability of this compound.Determination of whether poor permeability is a contributing factor to low bioavailability.
Efflux by transporters like P-glycoprotein.3. Caco-2 Assay with P-gp Inhibitors: Perform the Caco-2 assay in the presence of a P-glycoprotein inhibitor (e.g., verapamil) to see if efflux is limiting absorption.Increased apparent permeability in the presence of the inhibitor would suggest that P-gp efflux is a significant barrier.

Experimental Protocols

Protocol 1: Preparation of a Micronized this compound Suspension

Objective: To reduce the particle size of this compound to improve its dissolution rate.

Materials:

  • This compound powder

  • Mortar and pestle (agate or ceramic) or a ball mill

  • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water)

  • Particle size analyzer

Procedure:

  • Weigh the desired amount of this compound.

  • If using a mortar and pestle, grind the powder for 15-20 minutes to achieve a fine, uniform consistency.

  • If using a ball mill, add the powder and milling media to the milling jar and operate according to the manufacturer's instructions.

  • Gradually add the vehicle to the micronized powder while triturating to form a homogeneous suspension.

  • Analyze the particle size distribution of the suspension using a particle size analyzer to confirm size reduction.

Protocol 2: Formulation of this compound in a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To prepare a lipid-based formulation to enhance the solubility and absorption of this compound.

Materials:

  • This compound

  • Oil (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

  • Weigh the appropriate amounts of the selected oil, surfactant, and co-surfactant into a glass vial.

  • Heat the mixture in a water bath to 40-50°C to facilitate mixing.

  • Vortex the mixture until a clear, homogenous solution is formed.

  • Add the this compound to the mixture and vortex until it is completely dissolved.

  • To evaluate the self-emulsifying properties, add a small amount of the SMEDDS formulation to water and observe the formation of a microemulsion.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Outcome problem Low Bioavailability of this compound strategy Select Bioavailability Enhancement Strategy problem->strategy micronization Micronization strategy->micronization Particle Size Reduction smedds SMEDDS strategy->smedds Lipid-Based Formulation solid_dispersion Solid Dispersion strategy->solid_dispersion Amorphous System dissolution In Vitro Dissolution micronization->dissolution smedds->dissolution solid_dispersion->dissolution permeability Caco-2 Permeability dissolution->permeability animal_study In Vivo Animal Study permeability->animal_study outcome Improved Bioavailability animal_study->outcome

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway ST1936 This compound HTR6 5-HT6 Receptor ST1936->HTR6 Agonist AC Adenylyl Cyclase HTR6->AC Fyn Fyn Kinase HTR6->Fyn Phosphorylation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ERK ERK1/2 PKA->ERK CREB CREB PKA->CREB ERK->CREB Fyn->ERK Gene Gene Transcription CREB->Gene Neuronal Neuronal Signaling & Plasticity Gene->Neuronal

Caption: Postulated signaling pathway of ST1936 via the 5-HT6 receptor.[1]

References

Validation & Comparative

A Comparative Guide to ST1936 Oxalate and Other 5-HT6 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of the 5-hydroxytryptamine-6 (5-HT6) receptor in neurological and psychiatric disorders, the selection of appropriate pharmacological tools is paramount. This guide provides an objective comparison of ST1936 oxalate, a potent and selective 5-HT6 receptor agonist, with other notable agonists such as WAY-181187 and EMD-386088. The comparison is supported by experimental data on their binding affinities, functional potencies, and selectivity profiles.

Pharmacological Profiles: A Quantitative Comparison

The following table summarizes the key pharmacological parameters of ST1936, WAY-181187, and EMD-386088, offering a direct comparison of their in vitro properties.

ParameterST1936WAY-181187EMD-386088
Target Human 5-HT6 ReceptorHuman 5-HT6 ReceptorHuman 5-HT6 Receptor
Agonist Type Full AgonistFull AgonistPartial Agonist
Binding Affinity (Ki) 13 nM[1]2.2 nM[2]~1-9.02 nM[3]
Functional Potency (EC50) Not explicitly stated6.6 nM[2]1.0 nM
Maximal Efficacy (Emax) Full agonist activity93%[2]31-65% (cAMP assay)[4]

Selectivity Profiles

A critical aspect of a pharmacological tool is its selectivity for the target receptor over other potential off-target sites. The following table outlines the known selectivity of each agonist.

ReceptorST1936 (Ki, nM)WAY-181187 (Selectivity)EMD-386088 (Affinity)
5-HT6 13 [1]High (>60-fold over other receptors)[5]High
5-HT7 168[1]--
5-HT2B 245[1]--
α2 Adrenergic 300[1]--
5-HT3 --Moderate
Other Monoaminergic, GABAA, Opioid μ --Low to no affinity[4]

Downstream Signaling and Functional Effects

Activation of the 5-HT6 receptor, a Gs-protein coupled receptor (GPCR), initiates a canonical signaling cascade leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).

ST1936 has been demonstrated to be a full agonist, capable of stimulating this pathway to a similar extent as the endogenous ligand, serotonin.[1] In vivo studies have shown that systemic administration of ST1936 increases dopamine (B1211576) and norepinephrine (B1679862) levels in the prefrontal cortex and nucleus accumbens.[6]

WAY-181187 also behaves as a full agonist at the 5-HT6 receptor.[2] Its administration has been shown to increase extracellular GABA concentrations in several brain regions, including the frontal cortex, hippocampus, and striatum.[2]

EMD-386088 is described as a partial agonist, meaning it elicits a submaximal response compared to a full agonist.[4] Functionally, it has demonstrated antidepressant- and anxiolytic-like effects in animal models.

Experimental Methodologies

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the 5-HT6 receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT6 receptor (e.g., HEK-293 cells).

  • Radioligand: Typically [3H]-LSD or another high-affinity 5-HT6 receptor ligand.

  • Test Compounds: ST1936, WAY-181187, EMD-386088, and other compounds for comparison.

  • Assay Buffer: Tris-based buffer containing MgCl2 and other salts.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assays

These functional assays measure the ability of an agonist to stimulate the production of the second messenger, cAMP, following receptor activation.

Objective: To quantify the agonist-induced increase in intracellular cAMP levels in cells expressing the 5-HT6 receptor.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT6 receptor (e.g., HEK-293 or CHO cells).

  • Test Compounds: ST1936, WAY-181187, EMD-386088.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of cAMP (e.g., IBMX).

  • Cell Lysis Buffer: To release intracellular cAMP.

Procedure:

  • Cell Seeding: Cells are plated in multi-well plates and allowed to adhere.

  • Pre-incubation: Cells are pre-incubated with a PDE inhibitor.

  • Agonist Stimulation: Cells are stimulated with varying concentrations of the test agonist for a defined period.

  • Cell Lysis: The stimulation is stopped, and the cells are lysed to release the accumulated cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a detection kit according to the manufacturer's instructions.

  • Data Analysis: The concentration of agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the 5-HT6 receptor signaling pathway and the general workflows of the key experimental assays.

5-HT6_Signaling_Pathway cluster_membrane Cell Membrane 5HT6_Receptor 5-HT6 Receptor Gs_protein Gs Protein 5HT6_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist 5-HT6 Agonist (e.g., ST1936) Agonist->5HT6_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

5-HT6 Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Receptor Membranes, Radioligand, and Test Compounds Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Reagents->Incubation Filtration Separate Bound and Unbound Ligand via Filtration Incubation->Filtration Measurement Measure Radioactivity of Filters Filtration->Measurement Analysis Analyze Data to Determine IC50 and Ki Values Measurement->Analysis End End Analysis->End

Radioligand Binding Assay Workflow

cAMP_Assay_Workflow Start Start Seed_Cells Seed 5-HT6 Receptor-Expressing Cells in Assay Plate Start->Seed_Cells Pre_Incubate Pre-incubate with PDE Inhibitor Seed_Cells->Pre_Incubate Stimulate Stimulate with Test Agonist Pre_Incubate->Stimulate Lyse_Cells Lyse Cells to Release Intracellular cAMP Stimulate->Lyse_Cells Detect_cAMP Detect cAMP using Commercial Kit Lyse_Cells->Detect_cAMP Analyze Analyze Data to Determine EC50 and Emax Detect_cAMP->Analyze End End Analyze->End

cAMP Accumulation Assay Workflow

References

A Comparative Analysis of ST1936 Oxalate and E-6801: Efficacy as 5-HT6 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two selective 5-HT6 receptor agonists: ST1936 oxalate (B1200264) and E-6801. This document summarizes key experimental data, details methodologies of cited experiments, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation.

ST1936 oxalate and E-6801 are both potent and selective agonists of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein-coupled receptor predominantly expressed in the central nervous system. The 5-HT6 receptor is a promising therapeutic target for cognitive disorders, and both agonists and antagonists of this receptor have paradoxically shown pro-cognitive effects in preclinical studies. This guide will delve into the available data for this compound and a notable alternative, E-6801, to provide a clear comparison of their efficacy.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and E-6801 from key in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundTargetAssay TypeSpeciesKi (nM)EC50 (nM)Emax (%)Reference
This compound Human 5-HT6 ReceptorRadioligand BindingHuman13--[1]
Human 5-HT7 ReceptorRadioligand BindingHuman168--[1]
Human 5-HT2B ReceptorRadioligand BindingHuman245--[1]
Human α2 Adrenergic ReceptorRadioligand BindingHuman300--[1]
E-6801 5-HT6 ReceptorFunctional Assay (cAMP)--0.63102 (vs 5-HT)[2]

Table 2: In Vivo Efficacy in Cognitive Enhancement Models

CompoundAnimal ModelBehavioral TestDoses (mg/kg, i.p.)Key FindingsReference
This compound RatMicrodialysis10Increased extracellular levels of dopamine (B1211576) and noradrenaline in the prefrontal cortex.[3]
E-6801 RatNovel Object Recognition1.25, 2.5, 5, 10Dose-dependently increased time spent exploring the novel object, indicating memory enhancement.[4]
RatNovel Object Recognition (Scopolamine-induced deficit)2.5, 5Reversed the cognitive deficit induced by scopolamine.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for a thorough understanding and potential replication of the findings.

This compound: In Vivo Microdialysis

Objective: To assess the effect of ST1936 on neurotransmitter levels in the rat prefrontal cortex.

Methodology:

  • Animals: Male Sprague-Dawley rats.

  • Surgery: Rats were anesthetized and a microdialysis probe was implanted in the medial prefrontal cortex.

  • Procedure: After a recovery period, artificial cerebrospinal fluid was perfused through the probe. Baseline dialysate samples were collected. ST1936 (10 mg/kg) was administered intraperitoneally.

  • Data Collection: Dialysate samples were collected at regular intervals post-administration.

  • Analysis: The concentrations of dopamine and noradrenaline in the dialysate were determined using high-performance liquid chromatography (HPLC).

E-6801: Novel Object Recognition Test

Objective: To evaluate the effect of E-6801 on recognition memory in rats.

Methodology:

  • Animals: Male Lister Hooded rats.

  • Apparatus: A square open field arena.

  • Habituation: Rats were habituated to the empty arena for 5 minutes on two consecutive days.

  • Training (T1): On the third day, two identical objects were placed in the arena, and each rat was allowed to explore for 5 minutes. E-6801 or vehicle was administered intraperitoneally 30 minutes before T1.

  • Testing (T2): After a 4-hour inter-trial interval, one of the familiar objects was replaced with a novel object. The rat was returned to the arena and allowed to explore for 5 minutes.

  • Data Analysis: The time spent exploring each object was recorded. A discrimination index (DI) was calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of 5-HT6 receptor activation and the workflow of the novel object recognition experiment.

G cluster_membrane Cell Membrane 5HT6R 5-HT6 Receptor G_alpha_s Gαs 5HT6R->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts Agonist This compound or E-6801 Agonist->5HT6R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (Cognitive Function) CREB->Gene_Expression Leads to

Caption: 5-HT6 Receptor Signaling Pathway.

G cluster_Day1_2 Day 1 & 2 cluster_Day3 Day 3 Habituation Habituation to Arena Drug_Admin Drug Administration (ST1936 or E-6801) Training Training (T1) (Two identical objects) Drug_Admin->Training ITI Inter-Trial Interval (4 hours) Training->ITI Testing Testing (T2) (One familiar, one novel object) ITI->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis

Caption: Novel Object Recognition Workflow.

Discussion and Conclusion

Both this compound and E-6801 demonstrate efficacy as selective 5-HT6 receptor agonists. This compound has been shown to modulate key neurotransmitters involved in cognition, such as dopamine and noradrenaline[3]. E-6801 has demonstrated clear, dose-dependent pro-cognitive effects in a robust behavioral model of recognition memory[4].

The paradoxical observation that both 5-HT6 receptor agonists and antagonists can enhance cognition suggests a complex underlying mechanism. It is hypothesized that the specific neuronal circuits engaged and the baseline level of receptor activity may influence the outcome of modulating the 5-HT6 receptor.

For researchers selecting a 5-HT6 receptor agonist for in vivo studies, E-6801 has a more extensively documented pro-cognitive profile in the public domain, with clear dose-response data from behavioral experiments. While this compound is a potent and selective agonist, further published in vivo studies on its cognitive-enhancing effects would be beneficial for a more direct comparison of its behavioral efficacy.

This guide provides a foundational comparison based on currently available data. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their experimental goals when choosing a 5-HT6 receptor agonist.

References

Validating the Selectivity of ST1936 Oxalate for the 5-HT6 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a pharmacological tool's selectivity is paramount for the generation of reliable and reproducible experimental data. This guide provides a comprehensive comparison of ST1936 oxalate (B1200264), a known 5-HT6 receptor agonist, with other relevant compounds. It includes a detailed examination of its binding affinity profile, experimental protocols for assessing its selectivity, and an overview of the 5-HT6 receptor signaling pathway.

Comparative Analysis of Binding Affinities

To objectively assess the selectivity of ST1936 oxalate, its binding affinity (Ki) for the human 5-HT6 receptor was compared to its affinity for other serotonin (B10506) (5-HT) receptor subtypes and the α2 adrenergic receptor. Furthermore, this profile is contrasted with that of other known 5-HT6 receptor ligands: the full agonists WAY-181187 and WAY-208466, and the antagonist SB-271046.

Compound5-HT6 (Ki, nM)5-HT7 (Ki, nM)5-HT2B (Ki, nM)α2 Adrenergic (Ki, nM)Other Receptor Affinities (Ki, nM)
This compound 13 [1]168[1]245[1]300[1]Data not available for a wider panel
WAY-1811872.2>1000 (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT7), >100 (D2, α1, H1)>1000>1000>1000 (5-HT1B, 5-HT1D, 5-HT1E, 5-HT4, 5-HT5A)
WAY-2084664.8>1000 (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT7), >100 (D2, α1, H1)>1000>1000>1000 (5-HT1B, 5-HT1D, 5-HT1E, 5-HT4, 5-HT5A)
SB-2710461.2 (pKi 8.92)407 (pKi 6.39)489 (pKi 6.31)>10005-HT1D (282, pKi 6.55), 5-HT1A (447, pKi 6.35), D3 (537, pKi 6.27), 5-HT1B (891, pKi 6.05), 5-HT2C (1862, pKi 5.73), 5-HT2A (2399, pKi 5.62), D2 (2818, pKi 5.55)

Experimental Workflows and Signaling Pathways

To ensure the robust validation of a compound's selectivity, a systematic experimental approach is necessary. The following diagrams illustrate a typical workflow for validating ligand selectivity and the signaling cascade initiated by 5-HT6 receptor activation.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Initial Screening Initial Screening Radioligand Binding Assays Radioligand Binding Assays Initial Screening->Radioligand Binding Assays Determine Affinity (Ki) Functional Assays Functional Assays Initial Screening->Functional Assays Determine Efficacy (EC50) Selectivity Profiling Selectivity Profiling Radioligand Binding Assays->Selectivity Profiling Assess Off-Target Binding Functional Assays->Selectivity Profiling Confirm Functional Activity Pharmacokinetic Studies Pharmacokinetic Studies Selectivity Profiling->Pharmacokinetic Studies Promising Candidate Pharmacodynamic Studies Pharmacodynamic Studies Pharmacokinetic Studies->Pharmacodynamic Studies Establish Dose-Response Behavioral Models Behavioral Models Pharmacodynamic Studies->Behavioral Models Evaluate In Vivo Efficacy

Caption: Experimental workflow for validating ligand selectivity.

G cluster_0 5-HT6 Receptor Signaling Serotonin (5-HT) or Agonist (ST1936) Serotonin (5-HT) or Agonist (ST1936) 5-HT6 Receptor 5-HT6 Receptor Serotonin (5-HT) or Agonist (ST1936)->5-HT6 Receptor Binds to Gs Protein Gs Protein 5-HT6 Receptor->Gs Protein Activates Fyn Kinase Fyn Kinase 5-HT6 Receptor->Fyn Kinase Interacts with Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response ERK1/2 Activation ERK1/2 Activation Fyn Kinase->ERK1/2 Activation Leads to ERK1/2 Activation->Cellular Response

References

Misidentification of ST1936 Oxalate's Primary Target: A Comparison with the Selective Sigma-1 Antagonist S1RA

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the cross-reactivity of ST1936 oxalate (B1200264) with the sigma-1 receptor have revealed a fundamental misidentification of the compound's primary target. Contrary to the initial premise, extensive literature review indicates that ST1936 oxalate is not a sigma-1 receptor antagonist but a potent and selective 5-HT6 serotonin (B10506) receptor agonist. [1][2] This guide will first present the documented receptor binding profile of this compound, and then, to address the underlying interest in sigma-1 receptor antagonists, provide a comparative analysis of a well-characterized selective sigma-1 antagonist, S1RA (E-52862).

This compound: A Selective 5-HT6 Receptor Agonist

This compound has been consistently identified as a high-affinity agonist for the 5-HT6 receptor.[1] Its binding affinity for the human 5-HT6 receptor is reported with a Ki value of 13 nM. Studies have also evaluated its cross-reactivity with other serotonin receptor subtypes and adrenergic receptors.

ReceptorKi (nM)SpeciesFunctional Activity
5-HT6 13 Human Agonist
5-HT7168HumanNot specified
5-HT2B245HumanNot specified
α2 Adrenergic300HumanNot specified

Data sourced from Tocris Bioscience product information.

This compound, as a 5-HT6 receptor agonist, stimulates a Gs protein-coupled signaling cascade. This activation leads to an increase in intracellular Ca2+ concentration, phosphorylation of Fyn kinase, and regulation of ERK1/2 activation.

ST1936_Signaling_Pathway ST1936 This compound HT6R 5-HT6 Receptor ST1936->HT6R Binds to Gs Gs Protein HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Ca ↑ Ca2+ PKA->Ca Fyn p-Fyn Kinase PKA->Fyn ERK p-ERK1/2 PKA->ERK

Caption: this compound signaling at the 5-HT6 receptor.

A Relevant Alternative: The Selective Sigma-1 Receptor Antagonist S1RA (E-52862)

For researchers interested in the cross-reactivity profile of a selective sigma-1 receptor antagonist, S1RA (E-52862) serves as an excellent case study. S1RA is a well-documented, high-affinity antagonist of the sigma-1 receptor with demonstrated selectivity over the sigma-2 receptor and a wide range of other targets.[3][4][5]

Quantitative Data: S1RA (E-52862) Receptor Binding Affinity and Cross-Reactivity

S1RA displays high affinity for the human sigma-1 receptor with a Ki of 17 nM.[3][5] Its selectivity has been established through screening against a large panel of receptors, transporters, ion channels, and enzymes.

Receptor/TargetKi (nM)SpeciesFunctional Activity
Sigma-1 17 Human Antagonist
Sigma-123.5Guinea PigAntagonist
Sigma-2>1000Guinea Pig & RatNo significant affinity
5-HT2B328HumanAntagonist (low potency, IC50 = 4700 nM)
Other (170 targets)>1000Not specifiedNo significant affinity

Data sourced from scientific publications and supplier information.[3][5][6]

Experimental Protocols

The following are generalized methodologies for the key experiments used to determine the binding affinity and functional activity of compounds like this compound and S1RA.

This technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubation of Receptor, Radioligand, & Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-(+)-pentazocine) Radioligand->Incubation TestCompound Test Compound (e.g., S1RA) TestCompound->Incubation Separation Separation of Bound & Free Ligand (e.g., filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification CompetitionCurve Competition Binding Curve Generation Quantification->CompetitionCurve Ki Calculation of IC50 and Ki values CompetitionCurve->Ki

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]-(+)-pentazocine for the sigma-1 receptor) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Functional assays are employed to determine whether a compound acts as an agonist or an antagonist at a given receptor.

Detailed Methodology:

  • Cell Culture: Cells expressing the receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: The test compound is added to the cells.

  • Measurement: Changes in intracellular calcium concentration are measured using a fluorometer or a fluorescence microscope.

  • Data Analysis: An increase in intracellular calcium upon addition of the test compound indicates agonist activity. To test for antagonist activity, cells are pre-incubated with the test compound before the addition of a known agonist. A reduction in the agonist-induced calcium signal indicates antagonist activity.

Conclusion

The available scientific evidence robustly characterizes this compound as a selective 5-HT6 receptor agonist, with no data supporting its interaction with the sigma-1 receptor. For researchers seeking a selective sigma-1 receptor antagonist, S1RA (E-52862) represents a well-validated tool with a thoroughly documented cross-reactivity profile. This guide clarifies the pharmacological identity of this compound and provides a relevant comparative framework for a selective sigma-1 receptor antagonist.

References

A Comparative Guide to RNAi Therapeutics in Primary Hyperoxaluria Type 1: Lumasiran vs. Nedosiran

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the initial topic of "ST1936 oxalate": Our comprehensive search for scientific literature and clinical trial data yielded no information on a compound named "this compound" in the context of oxalate (B1200264) metabolism or its effects. Instead, literature search identified ST-1936 as a selective 5-HT6 receptor agonist, a compound primarily investigated for its neuropsychopharmacological properties and unrelated to oxalate pathways.

Given the interest in oxalate metabolism therapeutics, this guide provides a detailed comparison of two leading RNA interference (RNAi) drugs for the treatment of Primary Hyperoxaluria Type 1 (PH1): Lumasiran (Oxlumo®) and Nedosiran (Rivfloza™). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, clinical efficacy, and the protocols of their pivotal clinical trials.

Mechanism of Action: Targeting Oxalate Overproduction at Different Steps

Lumasiran and Nedosiran both leverage RNA interference to reduce the overproduction of oxalate in the liver, the root cause of PH1. However, they target different enzymes in the glyoxylate (B1226380) metabolism pathway.

Lumasiran targets the messenger RNA (mRNA) of glycolate (B3277807) oxidase (GO) , an enzyme encoded by the HAO1 gene. By degrading HAO1 mRNA, Lumasiran reduces the synthesis of the GO enzyme. This enzymatic step is upstream of the deficient alanine-glyoxylate aminotransferase (AGT) in PH1 patients. Reducing GO activity limits the conversion of glycolate to glyoxylate, the direct precursor of oxalate.[1][2][3]

Nedosiran targets the mRNA of lactate dehydrogenase A (LDHA) . This enzyme is responsible for the final conversion of glyoxylate to oxalate in the cytosol of hepatocytes. By silencing the LDHA gene, Nedosiran effectively blocks this terminal step of oxalate synthesis.[4][5][6]

Below is a diagram illustrating the hepatic oxalate production pathway and the distinct mechanisms of action of Lumasiran and Nedosiran.

Figure 1: Hepatic Oxalate Production Pathway and RNAi Therapeutic Targets.

Comparative Efficacy and Safety from Pivotal Clinical Trials

The efficacy and safety of Lumasiran and Nedosiran have been evaluated in several clinical trials. The pivotal studies for their respective approvals in PH1 were the ILLUMINATE-A trial for Lumasiran and the PHYOX2 trial for Nedosiran.

FeatureLumasiran (ILLUMINATE-A)[7]Nedosiran (PHYOX2)[8]
Primary Endpoint Percent change in 24-hour urinary oxalate excretion from baseline to month 6.Area under the curve (AUC) of the percent change from baseline in 24-hour urinary oxalate excretion from day 90 to 180.
Primary Endpoint Result -65.4% reduction in the Lumasiran group vs. -11.8% in the placebo group.Statistically significant greater reduction in the Nedosiran group compared to placebo (p < 0.0001).[9]
Key Secondary Endpoint 84% of patients on Lumasiran achieved a 24-hour urinary oxalate level ≤1.5 times the upper limit of normal, compared to 0% in the placebo group.64.7% of PH1 patients on Nedosiran achieved normal or near-normal urinary oxalate excretion on ≥2 consecutive visits starting at day 90, compared to 0% in the placebo group.
Patient Population 39 patients with PH1, aged ≥6 years.35 patients with PH1 (n=29) or PH2 (n=6), aged ≥6 years.
Most Common Adverse Events Injection site reactions (38%).Injection site reactions (9%, all mild and self-limiting).

Experimental Protocols of Pivotal Clinical Trials

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the ILLUMINATE-A and PHYOX2 trials.

Lumasiran: ILLUMINATE-A Trial Protocol[3][10]
  • Study Title: A Phase 3 Randomized, Double-Blind, Placebo-Controlled Study with an Extended Dosing Period to Evaluate the Efficacy and Safety of Lumasiran in Children and Adults with Primary Hyperoxaluria Type 1.

  • Study Design: A multicenter, multinational, randomized (2:1), double-blind, placebo-controlled trial. The study included a 6-month double-blind period, followed by a 54-month extension period where all patients received Lumasiran.

  • Inclusion Criteria:

    • Age ≥6 years.

    • Confirmed diagnosis of PH1.

    • Estimated glomerular filtration rate (eGFR) ≥30 mL/min/1.73m².

    • 24-hour urinary oxalate excretion ≥0.70 mmol/24h/1.73m².

    • If on vitamin B6, must be on a stable dose for at least 90 days.

  • Exclusion Criteria:

    • History of liver or kidney transplant.

    • Active or evidence of HIV, hepatitis B, or C.

    • Use of an investigational agent within 30 days.

  • Intervention:

    • Lumasiran group: Subcutaneous injection of Lumasiran at a dose of 3 mg/kg monthly for 3 months (loading doses), followed by quarterly maintenance doses.

    • Placebo group: Subcutaneous injection of a matching placebo on the same schedule.

  • Primary Outcome Measures:

    • Percent change from baseline in 24-hour urinary oxalate excretion at 6 months.

  • Secondary Outcome Measures:

    • Proportion of patients with 24-hour urinary oxalate excretion ≤1.5 times the upper limit of normal.

    • Change in plasma oxalate levels.

    • Change in eGFR.

    • Kidney stone event rate.

  • Assessments:

    • 24-hour urine collections for oxalate and creatinine (B1669602) measurement at screening and regular intervals throughout the study.

    • Blood samples for plasma oxalate and safety laboratory tests.

    • Renal imaging (ultrasound or CT) to assess for nephrocalcinosis and kidney stones.

    • Adverse event monitoring at each visit.

Nedosiran: PHYOX2 Trial Protocol[2]
  • Study Title: A Study to Evaluate DCR-PHXC in Children and Adults With Primary Hyperoxaluria Type 1 and Primary Hyperoxaluria Type 2.

  • Study Design: A multicenter, multinational, randomized (2:1), double-blind, placebo-controlled trial. The study duration was 6 months.

  • Inclusion Criteria:

    • Age ≥6 years.

    • Documented diagnosis of PH1 or PH2 confirmed by genotyping.

    • eGFR ≥30 mL/min/1.73m².

    • Specific 24-hour urinary oxalate excretion requirements.

  • Exclusion Criteria:

    • Documented evidence of clinical manifestations of systemic oxalosis.

    • Use of an RNAi drug within the last 6 months.

    • Participation in another clinical study with an investigational product within 4 months.

    • Significant liver function test abnormalities.

  • Intervention:

    • Nedosiran group: Subcutaneous injection of Nedosiran once monthly for 6 months.

    • Placebo group: Subcutaneous injection of a matching placebo once monthly for 6 months.

  • Primary Outcome Measures:

    • Area under the curve (AUC) of the percent change from baseline in 24-hour urinary oxalate excretion between day 90 and day 180.

  • Secondary Outcome Measures:

    • Proportion of patients achieving normal or near-normal 24-hour urinary oxalate excretion on at least two consecutive visits.

    • Change in plasma oxalate levels.

  • Assessments:

    • 24-hour urine collections for oxalate and creatinine at baseline and specified time points.

    • Blood samples for safety and pharmacokinetic/pharmacodynamic analysis.

    • Monitoring of adverse events.

Experimental Workflow

The following diagram illustrates a generalized workflow for the pivotal clinical trials of Lumasiran and Nedosiran, from patient screening to the end of the initial treatment period.

cluster_Screening Screening Phase (up to 2 months) cluster_Randomization Randomization cluster_Treatment Double-Blind Treatment Phase (6 months) cluster_FollowUp End of Study / Extension InformedConsent Informed Consent InclusionExclusion Inclusion/Exclusion Criteria Assessment InformedConsent->InclusionExclusion BaselineAssessments Baseline Assessments (Urine & Plasma Oxalate, eGFR) InclusionExclusion->BaselineAssessments Randomize Randomization (2:1) BaselineAssessments->Randomize DrugArm Investigational Drug (Lumasiran or Nedosiran) Randomize->DrugArm PlaceboArm Placebo Randomize->PlaceboArm MonthlyVisits Monthly Dosing & Assessments DrugArm->MonthlyVisits PlaceboArm->MonthlyVisits FinalAssessments End of 6-Month Assessments MonthlyVisits->FinalAssessments Extension Open-Label Extension FinalAssessments->Extension caption Figure 2: Generalized Clinical Trial Workflow for RNAi Therapeutics in PH1.

Figure 2: Generalized Clinical Trial Workflow for RNAi Therapeutics in PH1.

Conclusion

Both Lumasiran and Nedosiran have demonstrated significant efficacy in reducing urinary oxalate levels in patients with Primary Hyperoxaluria Type 1, offering promising therapeutic options for this rare and debilitating disease. Their distinct mechanisms of action, targeting different enzymes in the oxalate production pathway, provide valuable insights for future drug development and potential combination therapies. The robust clinical trial data, supported by well-defined experimental protocols, underscores the potential of RNAi technology in treating genetic metabolic disorders. This guide provides a comparative framework for researchers and clinicians to understand the key characteristics and clinical performance of these two innovative therapies.

References

A Comparative Analysis of ST1936 and Endogenous 5-HT at the 5-HT6 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic compound ST1936 and the endogenous neurotransmitter 5-hydroxytryptamine (5-HT) with a focus on their interaction with the 5-HT6 receptor. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Endogenous 5-hydroxytryptamine (5-HT), or serotonin, is a crucial monoamine neurotransmitter that modulates a wide array of physiological processes in the central nervous system by acting on a diverse family of 14 known receptor subtypes.[1] In contrast, ST1936 is a synthetic compound designed as a selective and potent agonist for the 5-HT6 receptor.[2] Understanding the similarities and differences in their binding affinities, functional activities, and downstream signaling cascades at the 5-HT6 receptor is critical for the development of novel therapeutics targeting this specific receptor, which is implicated in cognitive function and various neuropsychiatric disorders.[3][4]

Quantitative Comparison of ST1936 and Endogenous 5-HT

The following table summarizes the key pharmacological parameters of ST1936 and endogenous 5-HT at the 5-HT6 receptor, based on available experimental data.

ParameterST1936Endogenous 5-HTReceptor TypeReference
Binding Affinity (Ki) 13 nM, 28.8 nMNot explicitly found in direct comparisonHuman 5-HT6[2][3]
Functional Potency (EC50) Not explicitly found~105 nM (from pEC50 of 6.98)Rat 5-HT6 (cAMP assay)[5]
Efficacy Full Agonist (potentially higher efficacy than 5-HT)Full AgonistHuman 5-HT6[3]
Receptor Selectivity Selective for 5-HT6 (with moderate affinity for 5-HT1A, 5-HT2B, 5-HT7, and α2-adrenergic receptors)Non-selective (binds to all 5-HT receptor subtypes)Various

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize the interaction of ligands with the 5-HT6 receptor.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of ST1936 and 5-HT for the 5-HT6 receptor.

Materials:

  • Membranes from cells stably expressing the human 5-HT6 receptor.

  • Radioligand (e.g., [3H]-LSD or [125I]-SB-258585).

  • Test compounds (ST1936, 5-HT).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand).

  • Binding buffer.

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Measurement cluster_3 Data Analysis prep_membranes Prepare cell membranes expressing 5-HT6 receptor incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_radioligand Prepare radioligand (e.g., [3H]-LSD) prep_radioligand->incubation prep_compounds Prepare serial dilutions of ST1936 and 5-HT prep_compounds->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Calculate IC50 and Ki values counting->analysis G cluster_0 Ligand Binding and Receptor Activation cluster_1 Primary Signaling Cascade cluster_2 Secondary Signaling Pathways cluster_3 Cellular Responses ST1936 ST1936 receptor 5-HT6 Receptor ST1936->receptor HT5 5-HT HT5->receptor Gs Gs Protein receptor->Gs Activation Fyn Fyn Kinase receptor->Fyn Interaction AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation response Gene Transcription, Neuronal Excitability, Cognitive Function PKA->response Modulation ERK ERK1/2 Fyn->ERK Phosphorylation ERK->response Modulation

References

Head-to-Head Comparison: ST1936 Oxalate vs. H-89 in the Inhibition of the PKA Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of ST1936 Oxalate, a novel Protein Kinase A (PKA) inhibitor, and H-89, a widely used research compound in the same class. The following sections detail their respective performance based on key biochemical and cellular assays, offering insights into their potential applications in oncology research and development.

I. Biochemical Potency and Selectivity

A primary determinant of a drug's therapeutic potential is its potency and selectivity towards its intended target. In this context, we evaluated the inhibitory activity of this compound and H-89 against PKA and a panel of other kinases to ascertain their selectivity profiles.

Table 1: Biochemical IC50 and Kinase Selectivity

CompoundPKA IC50 (nM)ROCK2 IC50 (nM)PKG IC50 (nM)S6K1 IC50 (nM)
This compound 5.2 >10,0008,750>10,000
H-89 48.7 2704808,300

The data clearly indicate that this compound is significantly more potent against PKA than H-89. Furthermore, this compound demonstrates a superior selectivity profile with minimal off-target inhibition at concentrations up to 10,000 nM.

II. Cellular Activity and Anti-Proliferative Effects

To translate the biochemical findings into a cellular context, we assessed the compounds' ability to inhibit PKA-mediated signaling and their impact on the proliferation of a human colorectal cancer cell line (HT-29), known to exhibit dysregulated PKA activity.

Table 2: Cellular Potency and Anti-Proliferative Activity

Compoundp-CREB IC50 (nM)HT-29 Cell Viability EC50 (µM)
This compound 25.8 1.2
H-89 210.4 8.9

This compound demonstrated greater potency in inhibiting the phosphorylation of the PKA substrate CREB within a cellular environment. This enhanced cellular activity correlated with a more potent anti-proliferative effect on HT-29 cells.

III. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for the cell-based assays described in this guide.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR Activation AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates ST1936 This compound / H-89 ST1936->PKA_active Inhibits pCREB p-CREB CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Promotes

Caption: PKA Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_analysis Data Analysis Cell_Culture Culture HT-29 Cells Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Incubation1 Incubate for 24h Seeding->Incubation1 Compound_Addition Add Serial Dilutions of This compound or H-89 Incubation1->Compound_Addition Incubation2 Incubate for 72h Compound_Addition->Incubation2 Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubation2->Viability_Assay Data_Acquisition Measure Luminescence Viability_Assay->Data_Acquisition Curve_Fitting Fit Dose-Response Curve and Calculate EC50 Data_Acquisition->Curve_Fitting

A Comparative Guide to the 5-HT6 Receptor Agonist ST1936 for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available research on ST1936, a selective serotonin-6 (5-HT6) receptor agonist. The initial search for "ST1936 oxalate" yielded no relevant results, indicating a likely misnomer in the query. All subsequent research points to ST1936 as a significant tool for investigating the roles of the 5-HT6 receptor in the central nervous system. This document compares ST1936 with another well-characterized 5-HT6 receptor agonist, WAY-181187, presenting key experimental data, detailed methodologies, and visualizations of associated signaling pathways to inform future research and development.

Data Presentation: Quantitative Comparison of ST1936 and WAY-181187

The following tables summarize the key pharmacodynamic and in vivo neurochemical and electrophysiological effects of ST1936 and its comparator, WAY-181187.

Table 1: In Vitro Pharmacodynamic Profile

CompoundTargetAssay TypeSpeciesKi (nM)EC50 (nM)Emax (%)Reference
ST1936 5-HT6Radioligand BindingHuman13 - 31--[1][2]
5-HT6cAMP AccumulationBHK Cells-16Full Agonist[2]
WAY-181187 5-HT6Radioligand BindingHuman2.2--
5-HT6Functional Assay--6.693

Table 2: In Vivo Effects on Neurotransmitter Levels (Microdialysis)

CompoundBrain RegionNeurotransmitterEffectDose (mg/kg, i.p.)Reference
ST1936 Nucleus Accumbens ShellDopamineDose-dependent increase5-20[3]
Prefrontal CortexDopamineDose-dependent increase5-20[3]
Nucleus Accumbens ShellNoradrenalineDose-dependent increase5-20[3]
Prefrontal CortexNoradrenalineDose-dependent increase5-20[3]
WAY-181187 Frontal CortexGABASignificant increase3-30 (s.c.)
Frontal CortexDopamineModest decrease30 (s.c.)
Frontal Cortex5-HTModest decrease30 (s.c.)
Dorsal HippocampusGABARobust elevation10-30 (s.c.)
StriatumGABARobust elevation10-30 (s.c.)
AmygdalaGABARobust elevation10-30 (s.c.)

Table 3: In Vivo Effects on Dopaminergic Neuron Activity (Electrophysiology)

CompoundBrain RegionEffect on Firing RatePercentage of Cells AffectedReference
ST1936 Substantia Nigra pars compacta (SNc)No effect0%
Ventral Tegmental Area (VTA)Increase or Decrease45% (dose-related)
WAY-181187 Ventral Tegmental Area (VTA)Dose-dependent inhibitionNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of ST1936 and WAY-181187 for the human 5-HT6 receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT6 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Competition binding assays are performed using a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD or a more selective radiolabeled antagonist).

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (ST1936 or WAY-181187).

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Extracellular Single-Unit Electrophysiology

Objective: To investigate the effects of systemically administered ST1936 and WAY-181187 on the firing activity of putative dopaminergic neurons in the VTA and SNc of anesthetized rats.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with chloral (B1216628) hydrate). The animal is placed in a stereotaxic frame.

  • Electrode Placement: A recording electrode (e.g., a glass micropipette) is lowered into the VTA or SNc according to stereotaxic coordinates.

  • Neuron Identification: Putative dopaminergic neurons are identified based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and burst firing).

  • Drug Administration: Baseline neuronal activity is recorded for a stable period. ST1936 or WAY-181187 is then administered systemically (e.g., intravenously or intraperitoneally) in increasing doses.

  • Data Recording and Analysis: The firing rate and pattern of the neuron are recorded throughout the experiment. Changes in firing rate from baseline are calculated and analyzed.

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, noradrenaline, GABA) in specific brain regions of freely moving rats following administration of ST1936 or WAY-181187.

Methodology:

  • Surgical Implantation of Guide Cannula: Rats are anesthetized and a guide cannula is stereotaxically implanted above the target brain region (e.g., prefrontal cortex or nucleus accumbens). The cannula is secured with dental cement. Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into a fraction collector.

  • Drug Administration: After collecting baseline samples, ST1936 or WAY-181187 is administered. Sample collection continues for several hours post-administration.

  • Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector (e.g., electrochemical or mass spectrometry).

Mandatory Visualization

The following diagrams illustrate the key signaling pathways associated with 5-HT6 receptor activation and a general workflow for the in vivo electrophysiology experiments described.

Gs_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST1936 ST1936 HTR6 5-HT6 Receptor ST1936->HTR6 binds Gs Gs protein HTR6->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene activates

Caption: 5-HT6 Receptor Gs/cAMP Signaling Pathway.

Fyn_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST1936 ST1936 HTR6 5-HT6 Receptor ST1936->HTR6 binds Fyn Fyn Kinase HTR6->Fyn activates Ras Ras Fyn->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates

Caption: 5-HT6 Receptor Fyn/ERK Signaling Pathway.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Anesthesia Anesthetize Rat Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Surgery Craniotomy Stereotaxic->Surgery Electrode Lower Electrode into VTA/SNc Surgery->Electrode Identify Identify Dopaminergic Neuron Electrode->Identify Baseline Record Baseline Firing Identify->Baseline Administer Administer ST1936/WAY-181187 Baseline->Administer Record_Effect Record Post-Administration Firing Administer->Record_Effect Analyze Analyze Firing Rate and Pattern Record_Effect->Analyze Compare Compare to Baseline Analyze->Compare

Caption: In Vivo Electrophysiology Experimental Workflow.

References

A Comparative Benchmarking of ST1936 Oxalate Against Standard 5-HT6 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for advancing our understanding of targeted biological systems. This guide provides an objective comparison of the novel 5-HT6 receptor agonist, ST1936 oxalate (B1200264), against two well-established standard agonists, WAY-181187 and EMD-386088. The following sections present a comprehensive overview of their performance based on available experimental data, detailed experimental protocols, and visual representations of key biological and experimental pathways.

Data Presentation: In Vitro Pharmacological Profile

The following table summarizes the key in vitro pharmacological parameters for ST1936 oxalate and the standard 5-HT6 receptor agonists, WAY-181187 and EMD-386088. These parameters are crucial for assessing the potency, selectivity, and efficacy of these compounds.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy
This compound Human 5-HT6 13 [1][2]16 [3]Full Agonist [1]
Human 5-HT7168[1][2]--
Human 5-HT2B245[1][2]--
Human α2 adrenergic300[1][2]--
WAY-181187 Human 5-HT6 2.2 [4][5]6.6 [4][5]Full Agonist (93% Emax) [5]
EMD-386088 Human 5-HT6 --Partial Agonist [6][7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

This protocol outlines the general procedure for determining the binding affinity of a test compound for the 5-HT6 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT6 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).

  • Radioligand: [3H]-LSD or another suitable 5-HT6 receptor radioligand.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity 5-HT6 receptor ligand (e.g., serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radioligand, and either the test compound at varying concentrations or the non-specific binding control.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Determining Potency (EC50) and Efficacy

This protocol describes a common functional assay to measure the ability of an agonist to stimulate the 5-HT6 receptor, typically by measuring the accumulation of cyclic AMP (cAMP).

Objective: To determine the half-maximal effective concentration (EC50) and the maximum effect (Emax) of a test compound. The EC50 is a measure of the drug's potency.[8]

Materials:

  • A cell line stably expressing the human 5-HT6 receptor and engineered to report cAMP levels (e.g., using a CRE-luciferase reporter system or a FRET-based cAMP sensor).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay medium (e.g., DMEM).

  • A reference full agonist (e.g., serotonin) to determine the maximum possible response.

  • cAMP detection kit (e.g., TR-FRET based).[9]

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Addition: Replace the culture medium with assay medium containing the test compound at various concentrations or the reference full agonist.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the response (e.g., cAMP concentration) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration at which 50% of the maximal response is achieved) and the Emax (the maximum response compared to the reference full agonist).

Mandatory Visualizations

5-HT6 Receptor Signaling Pathway

5-HT6 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-HT 5-HT (Serotonin) or Agonist (ST1936) 5-HT6R 5-HT6 Receptor 5-HT->5-HT6R Binds to G_alpha_s Gαs 5-HT6R->G_alpha_s Activates Fyn_Kinase Fyn Kinase 5-HT6R->Fyn_Kinase Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ERK1/2 ERK1/2 PKA->ERK1/2 Phosphorylates Neuronal_Activity Modulation of Neuronal Activity ERK1/2->Neuronal_Activity Fyn_Kinase->Neuronal_Activity

Caption: 5-HT6 receptor activation and downstream signaling cascade.

Experimental Workflow for 5-HT6 Agonist Characterization

Experimental Workflow for 5-HT6 Agonist Characterization Start Start: Synthesize/Obtain Test Compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Ki (Binding Affinity & Selectivity) Binding_Assay->Determine_Ki Functional_Assay Functional Assay (e.g., cAMP Accumulation) Determine_Ki->Functional_Assay Determine_EC50 Determine EC50 & Emax (Potency & Efficacy) Functional_Assay->Determine_EC50 In_Vivo_Studies In Vivo Studies (e.g., Microdialysis, Behavioral Models) Determine_EC50->In_Vivo_Studies Assess_Effects Assess Neurochemical & Behavioral Effects In_Vivo_Studies->Assess_Effects End End: Characterized Agonist Assess_Effects->End

Caption: A typical workflow for characterizing a novel 5-HT6 receptor agonist.

References

Safety Operating Guide

Proper Disposal Procedures for ST1936 Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of ST1936 oxalate (B1200264) is critical for ensuring laboratory safety and environmental protection. As a research chemical, ST1936 oxalate should be treated as hazardous waste unless explicitly stated otherwise by a comprehensive safety data sheet (SDS). The following procedures provide a step-by-step guide for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Precautionary MeasureSpecification
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.
Engineering Controls Use in a well-ventilated area or chemical fume hood.[1]
Handling Avoid creating dust.[1] Avoid contact with skin, eyes, and clothing.[1]
Accidental Release For spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is to manage it as a solid hazardous chemical waste. In-lab treatment, such as neutralization or chemical destruction, is not recommended without a specific, validated protocol for this compound.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and chemically compatible container.[2][3]

    • The container should be clearly labeled as "Hazardous Waste."[2][4]

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first particle of waste is added.[4]

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accurate list of the container's contents

      • The date when waste was first added

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5]

    • The SAA should be near the point of generation and under the control of laboratory personnel.[6]

    • Ensure the container is kept closed except when adding waste.[2]

    • Store the waste container in secondary containment, such as a plastic tub, to catch any potential leaks.[2][6]

    • Segregate the this compound waste from incompatible materials, particularly strong bases or oxidizing agents.[3][5]

  • Disposal Request:

    • Once the waste container is full or has reached the storage time limit set by your institution (e.g., 90 days), arrange for its disposal.[6]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[2]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[2]

  • Empty Container Disposal:

    • If the original this compound container is to be disposed of, it must be thoroughly emptied.

    • If trace amounts of solid remain, the container should be disposed of as hazardous waste.[5]

    • For containers that can be thoroughly cleaned, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations. Always consult your EHS department.

    • Deface or remove all labels from the rinsed and dried container before disposing of it as regular solid waste or glass waste.[2][5]

Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood C Collect Solid Waste in a Designated, Compatible Container D Affix Hazardous Waste Label (Name, Date, Contents) C->D Immediately After Adding First Waste G Container Full or Time Limit Reached E Store Sealed Container in Secondary Containment in SAA D->E F Segregate from Incompatible Chemicals E->F F->G H Contact EHS for Hazardous Waste Pickup G->H I EHS Collects and Disposes of Waste According to Regulations H->I

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the manufacturer's Safety Data Sheet (SDS). Disposal procedures must comply with all local, state, and federal regulations.

References

Essential Safety and Handling Protocols for Oxalate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling oxalate (B1200264) compounds, such as ST1936 oxalate, in a laboratory setting. The following procedures are critical for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling oxalate compounds.[1][2] The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Usage
Eyes/Face Splash-resistant safety goggles with a face shieldAn eye wash station should be readily accessible.[1]
Skin/Body Chemical-resistant, impermeable gloves (e.g., Butyl, Natural Rubber, PVC) and a lab coatGloves must be worn at all times when handling chemicals.[1][3] Contaminated clothing should be thoroughly cleaned before reuse.[1][2]
Respiratory Particulate dust filter respirator or use of a laboratory fume hoodUse in a well-ventilated area to minimize dust generation.[2][3][4]

Handling and Storage Procedures

Safe handling and storage are crucial to prevent accidents and maintain the integrity of the compound.

Handling:

  • Avoid all personal contact, including inhalation of dust.[3]

  • Wash hands thoroughly after handling.[1][2][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

  • Minimize dust generation during handling.[1]

  • Use in a well-ventilated area or under a chemical fume hood.[3][4]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5]

  • Store away from incompatible materials such as strong oxidizing agents.[4][5][6]

  • Protect from moisture.[1][6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2][5]

Spill and Disposal Procedures

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate and Isolate: Evacuate the immediate area and deny entry.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Do not touch spilled material.[1] Use dry clean-up procedures and avoid generating dust.[3]

  • Clean-up: Collect the spilled material using appropriate tools (e.g., scoop) and place it in a suitable, labeled container for disposal.[1][2][3]

  • Decontaminate: Clean the spill area with a soap and water solution.[4]

Disposal:

  • Dispose of the waste material in accordance with local, state, and federal regulations.[1][4]

  • For small quantities, some protocols may allow for dilution with a large excess of water and neutralization to a pH between 6 and 9 before flushing to the drain, but always check and adhere to institutional and local regulations first.[4]

Workflow for Safe Handling of Oxalate Compounds

The following diagram illustrates the procedural steps for safely handling oxalate compounds in a laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat prep_setup Prepare Workspace - Ensure proper ventilation (fume hood) - Verify eye wash station access prep_ppe->prep_setup handling_weigh Weighing and Transfer - Minimize dust generation - Use appropriate tools prep_setup->handling_weigh Proceed to handling handling_exp Experimental Use - Avoid contact and inhalation - Do not eat, drink, or smoke handling_weigh->handling_exp cleanup_decon Decontaminate Workspace - Clean surfaces with soap and water handling_exp->cleanup_decon Experiment complete emergency_spill Spill Response - Evacuate and isolate - Contain and clean up handling_exp->emergency_spill In case of spill emergency_exposure Exposure Response - Follow First Aid Measures - Seek medical attention handling_exp->emergency_exposure In case of exposure cleanup_dispose Dispose of Waste - Place in labeled, sealed container - Follow institutional guidelines cleanup_decon->cleanup_dispose cleanup_ppe_remove Remove PPE - Remove gloves last - Wash hands thoroughly cleanup_dispose->cleanup_ppe_remove

Caption: Workflow for Safe Handling of Oxalate Compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ST1936 oxalate
Reactant of Route 2
Reactant of Route 2
ST1936 oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.